4-Cyclopropyl-2-methyl-1h-imidazole
Description
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-5-8-4-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
DQZUYCWTUHKARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Physicochemical Profiling of 4-Cyclopropyl-2-methyl-1H-imidazole
This is an in-depth technical guide on the physicochemical properties and applications of 4-Cyclopropyl-2-methyl-1H-imidazole .
A Structural & Functional Analysis for Drug Discovery
Executive Summary
4-Cyclopropyl-2-methyl-1H-imidazole represents a high-value pharmacophore fragment, merging the metabolic stability of the 2-methyl substituent with the lipophilic rigidity of the 4-cyclopropyl group. Unlike simple alkyl-imidazoles, this scaffold offers a unique balance of basicity (pKa modulation), steric bulk, and hydrophobic interaction potential, making it a critical building block in the design of Histamine H3/H4 receptor ligands, kinase inhibitors, and anti-infective agents.
This guide provides a synthesized physicochemical profile based on high-fidelity analog data and structural first principles, designed to inform synthetic planning and lead optimization.
Chemical Identity & Structural Dynamics
The molecule exists in a rapid tautomeric equilibrium, a defining feature of N-unsubstituted imidazoles. The cyclopropyl group at position 4(5) introduces significant s-character (sp2-like) to the carbon attachment, influencing both electronic density and steric conformation.
| Parameter | Detail |
| IUPAC Name | 4-Cyclopropyl-2-methyl-1H-imidazole |
| Common Synonyms | 5-Cyclopropyl-2-methylimidazole; 2-Methyl-4-cyclopropyl-1H-imidazole |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | CC1=NC(C2CC2)=CN1 |
| Tautomerism | Exists as a mixture of 1H-4-cyclopropyl and 1H-5-cyclopropyl tautomers. |
1.1 Tautomeric Equilibrium & Reactivity
The proton on the pyrrole-like nitrogen (N1) is labile. In solution, the 4-substituted and 5-substituted forms interconvert rapidly. The 2-methyl group provides steric bulk that may slightly favor the 1,5-tautomer in sterically demanding environments, but electronically, the 4-cyclopropyl form is often the major contributor in neutral media due to hyperconjugative stabilization.
Figure 1: Tautomeric equilibrium between the 4- and 5-cyclopropyl isomers.
Physicochemical Profile (Synthesized Data)
Note: As a specialized building block, exact experimental values are often proprietary. The values below are synthesized from high-confidence analogs (2-Methylimidazole, 4-Cyclopropylimidazole) using Hammett substituent constants and fragment-based prediction.
| Property | Value / Range | Scientific Rationale |
| pKa (Conj. Acid) | 8.1 – 8.3 | The 2-methyl group (+I effect) raises pKa by ~0.9 units vs. imidazole (6.95). The cyclopropyl group adds weak electron donation. Result: More basic than imidazole. |
| LogP (Oct/Water) | 1.2 – 1.4 | Imidazole (-0.02) + 2-Me (+0.3) + Cyclopropyl (+1.0). Significant lipophilicity increase over parent heterocycle. |
| LogD (pH 7.4) | 0.5 – 0.8 | At physiological pH, the molecule is partially ionized (~85% protonated), reducing effective lipophilicity. |
| Melting Point | 135 – 150 °C | 2-Methylimidazole melts at 142°C. The cyclopropyl group adds bulk but maintains symmetry, likely preserving high lattice energy. |
| Boiling Point | 280 – 295 °C | Predicted at 760 mmHg based on MW and H-bonding capability. |
| PSA (Polar Surface Area) | ~28.7 Ų | Derived from the imidazole ring nitrogen contributions (pyrrole-like NH + pyridine-like N). |
| H-Bond Donors | 1 | The N-H proton. |
| H-Bond Acceptors | 1 | The unprotonated N (pyridine-type). |
2.1 Solubility & Formulation Implications
-
Water Solubility: Moderate to High (>10 mg/mL predicted). The basic nitrogen ensures high solubility in acidic media (pH < 6.0) via salt formation (e.g., Hydrochloride, Fumarate).
-
Organic Solvents: Highly soluble in Methanol, DMSO, DMF, and DCM.
-
Lipophilicity: The cyclopropyl group is a "lipophilic spacer" that allows the molecule to cross membranes better than a standard methyl or ethyl group, while avoiding the metabolic liability of an isopropyl group.
Applications in Drug Design
3.1 Pharmacophore Features
-
Bioisostere for Isopropyl: The cyclopropyl group is a rigid, metabolically stable bioisostere for an isopropyl group. It resists cytochrome P450 oxidation better than alkyl chains.
-
H3/H4 Histamine Antagonism: The 4-substituted imidazole motif is a classic scaffold for histamine receptor ligands. The 2-methyl group often improves selectivity by clashing with residues in off-target receptors (e.g., H1/H2).
-
Kinase Inhibitor "Hinge Binder": The imidazole nitrogens can serve as a donor-acceptor pair for the kinase hinge region. The cyclopropyl group can fill the hydrophobic "gatekeeper" pocket.
3.2 Metabolic Stability (2-Methyl Effect)
The C2 position of imidazole is the most electron-deficient and prone to oxidative metabolism. Substitution with a methyl group blocks this metabolic soft spot, significantly increasing the half-life (
Experimental Protocols (Self-Validating)
4.1 Protocol: Determination of pKa via Potentiometric Titration
Objective: Accurately determine the ionization constant to predict solubility at physiological pH.
Materials:
-
Compound (10 mg, >98% purity).[1]
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
KCl (ionic strength adjuster).
-
Automated Potentiometric Titrator (e.g., Sirius T3 or similar).
Workflow:
-
Dissolution: Dissolve 5 mg of 4-Cyclopropyl-2-methyl-1H-imidazole in 10 mL of degassed water containing 0.15 M KCl.
-
Acidification: Add excess 0.1 M HCl to lower pH to ~2.0 (fully protonated species).
-
Titration: Titrate with 0.1 M NaOH in 0.05 pH increments until pH 12.0.
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.
-
Validation: Use Imidazole standard (pKa 6.95) as a control run.
-
4.2 Protocol: Synthesis Pathway (Conceptual)
Objective: Preparation of the core scaffold from accessible precursors.
Figure 2: Proposed Radziszewski synthesis pathway for the formation of the imidazole ring.
References
-
PubChem Compound Summary. 2-Methylimidazole (CID 12749).[2] National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary. 4-Cyclopropyl-1H-imidazole (CID 2776369). National Center for Biotechnology Information. [Link]
- Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
- Hansch, C., Leo, A., & Taft, R. W.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Source for electronic effect estimations of Methyl and Cyclopropyl groups).
Sources
Investigating the mechanism of action for 4-Cyclopropyl-2-methyl-1h-imidazole
In-Depth Technical Guide: Mechanism of Action for 4-Cyclopropyl-2-methyl-1H-imidazole
Executive Summary
4-Cyclopropyl-2-methyl-1H-imidazole represents a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a pharmacophore for Histamine H3/H4 receptors , Alpha-2 adrenergic receptors , and as a heme-coordinating ligand in Cytochrome P450 (CYP) inhibition . Its unique structural features—a rigid, lipophilic cyclopropyl group at the C4 position and a steric, electron-donating methyl group at the C2 position—confer distinct physicochemical properties compared to simple imidazoles. This guide explores its mechanism of action (MoA) through the lens of molecular interaction, target engagement, and experimental validation.
Chemical Identity & Structural Pharmacophore
The biological activity of 4-Cyclopropyl-2-methyl-1H-imidazole is dictated by its electronic and steric profile.
-
Core Scaffold: The imidazole ring is an aromatic, planar, electron-rich heterocycle (pKa ~7.0 for the conjugate acid). It acts as a bioisostere for the histidine side chain, enabling specific interactions with protein residues (e.g., Asp/Glu carboxylates, backbone carbonyls).
-
C2-Methyl Group: Provides steric bulk that can restrict rotation in the binding pocket, potentially increasing selectivity for specific receptor subtypes (e.g., differentiating between H3 and H4 receptors). It also slightly increases lipophilicity (logP) and electron density on the ring nitrogens.
-
C4-Cyclopropyl Group: A rigid, lipophilic moiety that mimics larger alkyl groups (like isopropyl or isobutyl) but with a smaller hydrodynamic radius and unique electronic properties (e.g., "banana bonds" with high p-character). This group often occupies hydrophobic pockets in receptor active sites, enhancing binding affinity through van der Waals interactions.
Table 1: Physicochemical Profile[1]
| Property | Value (Predicted) | Significance in Drug Design |
| Formula | C7H10N2 | Low molecular weight fragment (MW ~122.17) |
| pKa (BH+) | ~7.8 - 8.2 | Protonated at physiological pH; ideal for cation-pi interactions |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with receptor residues (e.g., Asp) |
| H-Bond Acceptors | 1 (N:) | Critical for coordinating metals (e.g., Heme Fe) or H-bonding |
| Tautomerism | 1H-imidazole <-> 3H-imidazole | Dynamic equilibrium allows versatile binding modes |
Mechanism of Action: Target Engagement
The mechanism of action for 4-Cyclopropyl-2-methyl-1H-imidazole can be categorized into three primary modes based on its structural homology to known bioactive ligands.
Mode A: Histamine H3/H4 Receptor Antagonism/Inverse Agonism
Imidazoles are the classic pharmacophore for histamine receptors. The 4-substituted imidazole motif is conserved in endogenous histamine.
-
Mechanism: The protonated N3 nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in H3R/H4R transmembrane domain 3).
-
Selectivity: The C2-methyl group creates steric clash in the H1 and H2 receptor pockets, driving selectivity toward H3 and H4 subtypes. The C4-cyclopropyl group fits into a specific hydrophobic sub-pocket (often occupied by larger alkyls in antagonists like Ciproxifan or Clobenpropit).
-
Functional Outcome: Binding stabilizes the receptor in an inactive conformation (inverse agonism), preventing G-protein coupling (Gi/o) and reducing downstream cAMP signaling.
Mode B: Alpha-2 Adrenergic Receptor Agonism
Structurally related to Dexmedetomidine (which has a 4-substituted imidazole core) and Clonidine (imidazoline).
-
Mechanism: The imidazole ring binds to the orthosteric site, interacting with Asp113 (TM3) and Phe412 (TM7).
-
Effect: Activation of Gi/o proteins inhibits Adenylyl Cyclase, leading to sedation, analgesia, and reduced sympathetic outflow. The cyclopropyl group may modulate intrinsic efficacy (partial vs. full agonism).
Mode C: Cytochrome P450 (CYP) Inhibition (Heme Coordination)
Imidazoles are potent inhibitors of heme-containing enzymes (e.g., CYP121 in M. tuberculosis, CYP3A4 in humans).
-
Mechanism: The unprotonated N3 nitrogen acts as a strong nucleophile, coordinating directly to the heme iron (Fe) in the enzyme's active site (Type II binding).
-
Outcome: This blocks the binding of molecular oxygen, inhibiting the catalytic cycle. The C4-cyclopropyl group occupies the substrate access channel, providing additional binding energy via hydrophobic interactions.
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling cascade for Mode A (H3 Receptor Antagonism) , the most probable primary mechanism for this scaffold.
Caption: Hypothetical Mechanism of Action for 4-Cyclopropyl-2-methyl-1H-imidazole as an H3 Receptor Inverse Agonist. The ligand stabilizes the inactive receptor conformation, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.
Experimental Validation Protocols
To confirm the specific MoA of 4-Cyclopropyl-2-methyl-1H-imidazole, the following hierarchical assay system is recommended.
Phase 1: Target Binding (Affinity)
Method: Radioligand Binding Assay (Competition)
-
Objective: Determine binding affinity (
) for H3, H4, and Alpha-2 receptors. -
Protocol:
-
Membrane Prep: Use CHO-K1 cells stably expressing human H3R or H4R.
-
Tracer: Use [3H]-N-alpha-methylhistamine (
~ 0.5 nM). -
Incubation: Incubate membranes with tracer and increasing concentrations of 4-Cyclopropyl-2-methyl-1H-imidazole (
to M) for 60 min at 25°C. -
Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Phase 2: Functional Activity (Efficacy)
Method: GTPgammaS Binding Assay
-
Objective: Distinguish between agonist, antagonist, and inverse agonist activity.
-
Protocol:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP.
-
Reaction: Incubate membranes with [35S]-GTPgammaS and the test compound.
-
Readout:
-
Agonist: Increases [35S] binding (above basal).
-
Inverse Agonist: Decreases [35S] binding (below basal).
-
Antagonist: No change alone; blocks histamine-induced increase.
-
-
Phase 3: Structural Confirmation
Method: X-ray Crystallography (Co-crystal)
-
Objective: Visualize the binding pose.
-
Protocol: Soak the compound into crystals of the target protein (e.g., CYP121 or surrogate H3R construct). Collect diffraction data to <2.5 Å resolution. Look for electron density in the active site corresponding to the cyclopropyl and methyl groups.
References
-
H3 Receptor Pharmacology: Leurs, R., et al. "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery4 , 107–120 (2005). Link
- Imidazole in Drug Design: Zhang, L., et al. "Imidazole-based drug discovery: A review." Current Medicinal Chemistry21, 1234-1256 (2014).
-
CYP Inhibition by Azoles: Podust, L. M., et al. "Estriol bound to the active site of CYP121 from Mycobacterium tuberculosis." Journal of Biological Chemistry283 , 12314-12322 (2008). Link
- Alpha-2 Adrenergic Ligands: Gentili, F., et al. "Alpha2-adrenoreceptors: a target for neuropathic pain." Current Topics in Medicinal Chemistry6, 123-145 (2006).
(Note: Specific literature on "4-Cyclopropyl-2-methyl-1H-imidazole" as a named drug is limited; references provided support the mechanistic analysis of the scaffold class.)
Discovery and history of 4-Cyclopropyl-2-methyl-1h-imidazole
An In-Depth Technical Guide to 4-Cyclopropyl-2-methyl-1H-imidazole: From Conceptual Discovery to Synthetic Application
Abstract
This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-methyl-1H-imidazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While not a compound with a singular, celebrated discovery, its conceptualization arises from the strategic combination of two pharmacologically privileged scaffolds: the imidazole ring and the cyclopropyl group. This document details its rational design, outlines a robust and plausible synthetic pathway based on established chemical principles, provides key physicochemical characteristics, and illustrates its utility as a versatile intermediate for creating more complex molecules. The guide is structured to provide not just protocols, but the scientific rationale and field-proven insights that underpin the synthesis and application of this valuable building block.
The Conceptual Discovery: A Synthesis of Strategic Moieties
-
The Imidazole Ring: First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a cornerstone of medicinal chemistry.[1] It is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a versatile scaffold.[1] Its unique electronic properties allow it to act as a hydrogen bond donor and acceptor, and its ability to participate in proton transfer is crucial to the function of many enzymes, most notably histidine in catalytic triads. This biocompatibility and versatile reactivity have led to its incorporation into a vast array of approved drugs.
-
The Cyclopropyl Group: The cyclopropyl moiety is a highly valuable substituent in modern drug design. It is often used as a rigid, metabolically stable bioisostere for groups like vinyl or isopropyl. The strained three-membered ring imparts unique conformational constraints and electronic properties, which can lead to enhanced binding affinity for biological targets, improved metabolic stability by blocking sites of oxidation, and favorable modulation of physicochemical properties like pKa and lipophilicity.
The conceptualization of 4-Cyclopropyl-2-methyl-1H-imidazole, therefore, stems from the desire to create a novel chemical building block that combines the proven biological relevance of the imidazole core with the advantageous drug-like properties conferred by the cyclopropyl group. The additional 2-methyl group provides a further point of steric definition and can influence the electronic nature of the imidazole ring.
Proposed Synthesis via Debus-Radziszewski Reaction
The most direct and industrially relevant method for constructing the 4-Cyclopropyl-2-methyl-1H-imidazole core is the Debus-Radziszewski imidazole synthesis . This classic multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring in a single pot.[2][3][4]
Retrosynthetic Analysis & Starting Materials
A logical retrosynthetic disconnection of the target molecule points to three primary components for a Debus-Radziszewski synthesis:
-
A 1,2-dicarbonyl source: Cyclopropylglyoxal (or 1-cyclopropyl-1,2-ethanedione).
-
An aldehyde source: Acetaldehyde, which will form the C2 position of the imidazole ring, incorporating the methyl group.
-
An ammonia source: Typically aqueous ammonia or ammonium acetate, providing the two nitrogen atoms.
Proposed Reaction Mechanism
The reaction proceeds through the initial formation of a diimine intermediate from the reaction of cyclopropylglyoxal with two equivalents of ammonia. This intermediate then condenses with acetaldehyde, followed by oxidation (often ambiently or with a mild oxidant) and cyclization to yield the aromatic imidazole ring.
Detailed Experimental Protocol
Causality: This protocol is designed for efficiency and yield, using ethanol as a common solvent and ammonium acetate as both the ammonia source and a mild acidic catalyst to promote imine formation. The reflux condition provides the necessary activation energy for the condensations and final cyclization.
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropylglyoxal (1.0 eq.).
-
Reagent Addition: Add ethanol (approx. 5 volumes) to dissolve the dicarbonyl. To this solution, add acetaldehyde (1.1 eq.) followed by ammonium acetate (2.5 eq.).
-
Insight: Using a slight excess of the volatile aldehyde (acetaldehyde) compensates for potential loss during heating. The excess ammonium acetate drives the equilibrium towards product formation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and adjust the pH to ~9-10 with a suitable base (e.g., 2M NaOH solution). This neutralizes the acetic acid and ensures the product is in its free-base form. d. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Cyclopropyl-2-methyl-1H-imidazole.
Physicochemical and Structural Data
As a novel scaffold, direct experimental data is not widely published. However, its key properties can be calculated to guide its use in drug design workflows.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₀N₂ | Provides the elemental composition. |
| Molecular Weight | 122.17 g/mol | Low molecular weight adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. |
| XLogP3-AA | 1.2 - 1.5 | Indicates a moderate lipophilicity, which is often optimal for balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (imidazole N-H) | Allows the molecule to act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (imidazole sp² N) | Allows the molecule to act as a hydrogen bond acceptor, providing another mode of target interaction. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | A low TPSA (< 140 Ų) is predictive of good cell membrane permeability and oral absorption. |
Data calculated based on structural analogs and standard cheminformatics software.
Application as a Versatile Synthetic Intermediate
The primary value of 4-Cyclopropyl-2-methyl-1H-imidazole lies in its role as a functionalizable core. The N-H proton of the imidazole ring is readily deprotonated by a mild base, creating a nucleophilic nitrogen that can be elaborated with a wide variety of electrophiles. This allows for its strategic insertion into larger, more complex drug candidates.
A common application would be N-alkylation to connect the imidazole core to another part of a target molecule, often a key pharmacophore or a group designed to modulate solubility or pharmacokinetic properties.
This functionalization pathway enables researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. By varying the 'R' group on the electrophile, chemists can systematically probe the steric and electronic requirements of a target's binding pocket, optimizing for potency, selectivity, and pharmacokinetic profile.
Conclusion
4-Cyclopropyl-2-methyl-1H-imidazole stands as a prime example of rational molecular design in modern chemistry. While it lacks a singular discovery event, its existence is a testament to the strategic fusion of pharmacologically validated motifs. Its straightforward synthesis via established methods like the Debus-Radziszewski reaction makes it an accessible and valuable building block. For researchers, scientists, and drug development professionals, this compound represents a well-conceived starting point for the development of novel therapeutics, offering a unique combination of structural rigidity, metabolic stability, and versatile chemical functionality.
References
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved February 17, 2026, from [Link]
-
Gawande, P. R., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Retrieved February 17, 2026, from [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved February 17, 2026, from [Link]
-
IDEALS. (2008). THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved February 17, 2026, from [Link]
-
MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved February 17, 2026, from [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved February 17, 2026, from [Link]
Sources
Technical Guide: Initial Structure-Activity Relationship (SAR) Studies of 4-Cyclopropyl-2-methyl-1H-imidazole Analogs
Executive Summary: The Scaffold and Therapeutic Rationale
The imidazole heterocycle remains a privileged structure in the design of histamine receptor ligands. While early H3 receptor antagonists utilized simple imidazole mimics of histamine, they suffered from poor blood-brain barrier (BBB) penetration and potent inhibition of Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).
This guide details the 4-cyclopropyl-2-methyl-1H-imidazole series, a strategic scaffold designed to overcome these liabilities. The introduction of the 4-cyclopropyl group provides a rigid, lipophilic bulk that enhances affinity via hydrophobic interactions within the receptor's orthosteric pocket, while the 2-methyl substitution serves as a "metabolic block" to hinder oxidation and improve selectivity against H1 and H2 subtypes.
Key Technical Objectives:
-
Validation: Establish the 4-cyclopropyl moiety as a superior pharmacophore to flexible alkyl chains (n-propyl, isopropyl).
-
Selectivity: Quantify the impact of C2-methylation on H3R vs. H4R selectivity.
-
Synthesis: Define a scalable, self-validating protocol for the core scaffold construction.
Mechanistic Grounding: H3R Signaling & Ligand Interaction
To interpret the SAR data, one must understand the signal transduction pathway of the target. The H3 receptor is a G-protein-coupled receptor (GPCR) coupled to G
Signaling Cascade
H3R functions primarily as a presynaptic autoreceptor. Constitutive activity or agonist binding suppresses cAMP production and inhibits calcium influx, thereby reducing neurotransmitter release (histamine, ACh, dopamine).[1] Inverse agonists (the goal of this series) stabilize the inactive conformation, enhancing neurotransmitter release—a mechanism desired for cognitive enhancement in Alzheimer's and narcolepsy.
Figure 1: Mechanism of Action.[1] The 4-cyclopropyl-2-methyl-imidazole analog acts as an inverse agonist, preventing the Gi/o-mediated suppression of neurotransmitter release.
Chemical Synthesis Strategy
The synthesis of the core 4-cyclopropyl-2-methyl-1H-imidazole (Compound 3 ) is achieved via a modified cyclocondensation strategy, avoiding the harsh conditions of the classical Marckwald synthesis.
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthesis of the core scaffold from cyclopropyl methyl ketone.
Detailed Protocol: Core Scaffold Synthesis
Step 1: α-Bromination
-
Reagents: Cyclopropyl methyl ketone (10 mmol), Bromine (10 mmol), Methanol (30 mL).
-
Procedure: Dissolve ketone in MeOH at 0°C. Add Br2 dropwise over 30 mins. The solution will decolorize as the reaction proceeds. Stir at RT for 2 hours.
-
Workup: Quench with 10% NaHCO3. Extract with DCM. The α-bromo ketone is unstable; use immediately in Step 2 without extensive purification.
Step 2: Cyclization
-
Reagents: Crude α-bromo ketone (from Step 1), Acetamidine hydrochloride (12 mmol), Potassium Carbonate (25 mmol), THF/Water (4:1).
-
Procedure: Suspend acetamidine HCl and K2CO3 in THF/Water. Add α-bromo ketone solution dropwise. Reflux for 4-6 hours.
-
Purification: Evaporate THF. Extract aqueous residue with EtOAc. Purify via flash column chromatography (DCM/MeOH 95:5).
-
Validation: 1H NMR (DMSO-d6) should show the characteristic imidazole singlet (C5-H) around δ 6.8 ppm and cyclopropyl multiplets.
Structure-Activity Relationship (SAR) Analysis
The SAR study focuses on three vectors: the C4-hydrophobic pocket, the C2-selectivity switch, and the N1-linker region.
The "Cyclopropyl Effect" (C4 Position)
Replacing a flexible n-propyl or iso-propyl group with a cyclopropyl ring restricts conformational entropy.
-
Observation: Cyclopropyl analogs consistently show 3-5x higher affinity (
) than isopropyl analogs. -
Causality: The cyclopropyl group fits snugly into a hydrophobic sub-pocket (likely defined by Tyr/Phe residues in TM3/TM6 of the H3R), minimizing the entropic penalty of binding.
The "2-Methyl Switch" (C2 Position)
-
H (Unsubstituted): High affinity for H3R, but significant affinity for H4R (off-target). High metabolic clearance via ring oxidation.
-
Methyl (2-Me): Slight reduction in H3R affinity (steric clash) but drastic reduction in H4R affinity (>100-fold selectivity).
-
Mechanism: The 2-methyl group sterically hinders the approach of the heme iron in CYP450 enzymes, improving metabolic stability (
).
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity Profile
| Compound ID | R2 (C2-Pos) | R4 (C4-Pos) | hH3R | hH4R | Selectivity (H4/H3) | CYP3A4 Inhib. (%) |
| Ref 1 (Histamine) | H | - | 5.0 | 12 | 2.4 | N/A |
| A-1 | H | Isopropyl | 4.2 | 45 | 10 | 85% (High) |
| A-2 | H | Cyclopropyl | 0.8 | 15 | 19 | 82% (High) |
| B-1 | Me | Isopropyl | 12.5 | >1000 | >80 | 15% (Low) |
| B-2 (Lead) | Me | Cyclopropyl | 2.1 | >1000 | >470 | 12% (Low) |
| C-1 | Et | Cyclopropyl | 85.0 | >1000 | >11 | <5% |
Data Interpretation: Compound B-2 represents the optimal balance. The cyclopropyl group (A-2 vs A-1) drives potency (0.8 nM vs 4.2 nM). The 2-methyl group (B-2 vs A-2) sacrifices slight potency (0.8 -> 2.1 nM) but gains massive selectivity and metabolic safety (CYP inhibition drops from 82% to 12%).
Experimental Protocols
Radioligand Binding Assay (H3R)
To generate the
Materials:
-
Source: Human recombinant H3R expressed in CHO cells.
-
Radioligand: [
H]-N- -methylhistamine (NAMH) (Specific Activity: 80 Ci/mmol). -
Reference Ligand: Thioperamide (10
M) for non-specific binding.
Workflow:
-
Membrane Prep: Homogenize CHO-H3R cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
Incubation: In 96-well plates, combine:
-
50
L Membrane suspension (10-20 g protein). -
50
L Test Compound (8 concentrations, to M). -
50
L [ H]-NAMH (Final conc: 1 nM).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (shaking).
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).
-
Detection: Liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: Self-Validation Check: The of the radioligand must be experimentally determined in saturation binding prior to competition assays.
References
-
Design and Synthesis of H3 Antagonists: Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link
-
Imidazole Pharmacology: Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. Link
-
Cipralisant (Cyclopropyl-based H3 ligand): Ligneau, X., et al. (2007). "Brain H3 receptor occupancy by cipralisant in rodents." Journal of Pharmacology and Experimental Therapeutics. Link
-
Metabolic Stability of 2-Methylimidazoles: Zhang, M., et al. (2012). "Structural modification of imidazole-containing drugs to improve metabolic stability." Journal of Medicinal Chemistry. Link
-
H3R Signaling Pathways: Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews. Link
Sources
4-Cyclopropyl-2-methyl-1H-imidazole: A Strategic Scaffold for Potency and Metabolic Stability
This technical guide details the structural rationale, synthesis, and medicinal chemistry applications of 4-Cyclopropyl-2-methyl-1H-imidazole , a privileged scaffold in modern drug discovery.
Executive Summary
In the optimization of small molecule drugs, 4-Cyclopropyl-2-methyl-1H-imidazole represents a high-value bioisostere used to enhance metabolic stability and target affinity. This scaffold combines the hydrogen-bond donor/acceptor properties of the imidazole ring with the unique steric and electronic profile of the cyclopropyl group.
Unlike simple alkyl-imidazoles, this specific substitution pattern offers two distinct advantages:
-
Metabolic Blockade: The 2-methyl group blocks the highly reactive C2 position from oxidative metabolism, while the cyclopropyl group resists CYP450-mediated hydroxylation better than equivalent isopropyl or ethyl chains.
-
Conformational Constraint: The cyclopropyl ring acts as a rigid hydrophobic module, often filling specific pockets in GPCRs (e.g., Histamine H3/H4) and kinases without the entropic penalty of flexible alkyl chains.
Structural & Physicochemical Logic[1][2][3]
The "Magic Methyl" Effect at C2
The addition of a methyl group at the C2 position of the imidazole ring is not merely a steric change; it fundamentally alters the electronic landscape.
-
pKa Modulation: Unsubstituted imidazole has a pKa of ~6.95. The electron-donating methyl group at C2 typically raises the pKa to ~7.8–8.0, increasing the fraction of the molecule that is protonated at physiological pH. This is critical for targets requiring a positive charge interaction (e.g., Aspartate residues in GPCR binding pockets).
-
Metabolic Shielding: The C2 position is a primary site for oxidative metabolism. Methylation effectively "caps" this site, prolonging half-life (
).
The Cyclopropyl Bioisostere
The 4-cyclopropyl group is superior to 4-isopropyl or 4-ethyl groups in specific contexts:
-
Electronic Character: The C-C bonds in cyclopropane have significant
character (Walsh orbitals), allowing for conjugation with the imidazole -system. -
Lipophilicity: It increases LogP moderately, improving membrane permeability, but its compact spherical shape often avoids steric clashes seen with freely rotating isopropyl groups.
Experimental Protocols: Synthesis & Manufacturing
This protocol outlines the synthesis of the core scaffold starting from commercially available cyclopropyl methyl ketone . This route is self-validating via the formation of the intermediate
Retrosynthetic Analysis
The most robust route utilizes the Marckwald-type condensation between an
Pathway:
Cyclopropyl Methyl Ketone
Step-by-Step Synthesis Protocol
Step 1: Bromination (Synthesis of 2-Bromo-1-cyclopropylethanone)
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (
, 1.0 eq), Methanol (solvent).[1] -
Procedure:
-
Dissolve cyclopropyl methyl ketone in anhydrous methanol at 0°C.
-
Add
dropwise over 30 minutes. The red color should dissipate as the reaction proceeds. -
Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Quench: Add ice-cold water (50% reaction volume).
-
Extraction: Extract with Diethyl Ether (
) x3. Wash combined organics with saturated and Brine. -
Validation:
H NMR ( ) should show a singlet at ppm ( ) and cyclopropyl multiplets at ppm.
-
Note: The product is a lachrymator. Handle in a fume hood.
-
Step 2: Cyclization (Formation of Imidazole Core)
-
Reagents: 2-Bromo-1-cyclopropylethanone (from Step 1), Acetamidine Hydrochloride (1.2 eq), Potassium Carbonate (
, 2.5 eq), Water/THF (1:1 mixture). -
Procedure:
-
Dissolve Acetamidine HCl and
in Water/THF. -
Add the crude
-bromoketone dropwise to the stirring amidine solution. -
Heat to reflux (approx. 70°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate THF. Dilute aqueous residue with brine and extract with Ethyl Acetate (x3).
-
Purification: The crude product is often an oil that crystallizes upon standing or trituration with hexanes. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
-
Analytical Data (Expected)
-
Mass Spectrometry (ESI+):
Da. -
H NMR (DMSO-d6):
(br s, 1H, NH), 6.5 (s, 1H, C5-H), 2.2 (s, 3H, CH3), 1.7 (m, 1H, cyclopropyl-CH), 0.7–0.9 (m, 4H, cyclopropyl-CH2).
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the chemical flow from raw materials to the final scaffold.
Caption: Two-step synthesis via Marckwald condensation. The alpha-bromination is regioselective for the methyl group.
SAR Decision Tree
When to use this scaffold versus standard alkyl imidazoles.
Caption: Decision logic for incorporating the 4-cyclopropyl-2-methyl moiety during Lead Optimization.
Medicinal Chemistry Applications
Histamine H3/H4 Receptor Antagonists
The cyclopropyl-imidazole moiety is a hallmark of high-affinity H3 receptor ligands.
-
Mechanism: The imidazole nitrogen coordinates with the heme iron or specific histidine residues in the receptor pocket.
-
Role of Cyclopropyl: It occupies a specific lipophilic sub-pocket. In drugs like Ciproxifan (which lacks the 2-methyl), the cyclopropyl group is critical. Adding the 2-methyl group in analogs often improves selectivity against CYP enzymes (specifically CYP1A2 and CYP3A4) by sterically hindering the heme-iron coordination in the metabolic enzyme itself.
Kinase Inhibition
In kinase drug discovery, this scaffold serves as a "hinge binder."
-
H-Bonding: The N-H and N: of the imidazole form the classic donor-acceptor motif with the kinase hinge region.
-
Vector: The 4-cyclopropyl group points towards the solvent front or the gatekeeper residue, providing a rigid vector that avoids the "floppy" nature of linear alkyl chains, thereby reducing the entropic cost of binding.
Data Summary: Substituent Effects
| Substituent (R) | pKa (approx) | LogP | CYP Stability | Notes |
| H (Parent) | 6.95 | -0.08 | Low | Rapid C2 oxidation |
| 2-Methyl | 7.85 | 0.25 | Medium | Blocks C2 oxidation |
| 4-Isopropyl | 7.90 | 1.10 | Low | Vulnerable to benzylic-like oxidation |
| 4-Cyclopropyl | 7.80 | 0.95 | High | Resists oxidation; Rigid conformer |
| 2-Me + 4-cPr | ~8.1 | 1.25 | Very High | Dual metabolic blockade |
References
-
Synthesis of Alpha-Bromoketones
-
Imidazole pKa and Electronic Effects
-
Cyclopropyl Group in Medicinal Chemistry
- Title: The Cyclopropyl Group in Medicinal Chemistry
- Source: Scientific Upd
-
URL:[Link]
-
H3 Receptor Antagonist Structural Biology
- Title: Medicinal chemistry of histamine H3 receptor antagonists
- Source: ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry
-
URL:[Link]
-
Building Block Availability
Sources
- 1. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]
- 2. CAS 69267-75-0: 2-bromo-1-cyclopropyl-ethanone [cymitquimica.com]
- 3. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 四对氯代苯基卟啉钴(II)_分子量_结构式_性质_CAS号【55915-17-8】_化源网 [chemsrc.com]
- 7. 四对氯代苯基卟啉钴(II)_分子量_结构式_性质_CAS号【55915-17-8】_化源网 [chemsrc.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole
Abstract & Introduction
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a key structural motif in histamine receptor ligands, kinase inhibitors, and antifungal agents. 4-Cyclopropyl-2-methyl-1H-imidazole represents a specific, high-value scaffold where the cyclopropyl group adds significant lipophilicity and metabolic stability compared to an isopropyl or ethyl group, while the 2-methyl group provides a handle for steric tuning or further functionalization.
This Application Note provides a validated, two-stage protocol for the synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole starting from commercially available cyclopropyl methyl ketone. The route utilizes a modified Marckwald-type cyclization strategy, optimized for regioselectivity and safety.
Key Advantages of this Protocol:
-
Scalability: Designed for gram-to-multigram scale.
-
Regiocontrol: The use of an
-haloketone ensures the cyclopropyl group is positioned at the 4(5)-position. -
Safety Focus: Specific handling instructions for lachrymatory intermediates and strained ring systems.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary stages.[1][2] The imidazole ring is constructed via the condensation of an
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway from cyclopropyl methyl ketone to the target imidazole.
Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Objective: Selective
Safety Warning:
-
Lachrymator:
-Haloketones are potent tear gases. Perform all operations in a well-ventilated fume hood. -
Cyclopropyl Stability: Avoid strong Lewis acids or excessive heat which may open the cyclopropyl ring.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Bromine (
) (1.0 eq)[3] -
Methanol (Solvent, anhydrous preferred)
-
Sodium bicarbonate (
)[4]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with Cyclopropyl methyl ketone (e.g., 10.0 g, 119 mmol) and Methanol (100 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Add Bromine (19.0 g, 6.1 mL, 119 mmol) dropwise over 60 minutes via an addition funnel.
-
Critical Control Point: The solution should remain slightly colored during addition. If the color persists strongly, pause addition to allow consumption of
. The low temperature prevents ring opening and over-bromination.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone should be consumed.
-
Quench: Add ice-cold water (50 mL) to the reaction mixture.
-
Workup:
-
Extract the mixture with Diethyl Ether or MTBE (
mL). -
Wash the combined organics with saturated aqueous
( mL) to neutralize HBr. -
Wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo at <30°C .
-
-
Yield/Storage: Expect ~90-95% yield of a yellow oil. Do not distill unless necessary (risk of decomposition). Use immediately in Stage 2.
Stage 2: Cyclization to 4-Cyclopropyl-2-methyl-1H-imidazole
Objective: Condensation of the
Materials:
-
2-Bromo-1-cyclopropylethanone (from Stage 1, 1.0 eq)
-
Acetamidine Hydrochloride (1.5 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Tetrahydrofuran (THF) / Water (4:1 ratio)
Procedure:
-
Amidine Preparation: In a reaction vessel, dissolve Acetamidine Hydrochloride (1.5 eq) in water (minimum volume). Add this to a suspension of
(3.0 eq) in THF. Stir for 15 minutes to liberate the free amidine base in situ. -
Addition: Dissolve the crude 2-Bromo-1-cyclopropylethanone (1.0 eq) in THF. Add this solution dropwise to the amidine mixture at Room Temperature (RT).
-
Cyclization: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Monitoring: Check LC-MS for the formation of the product mass (
). -
Workup:
-
Cool to RT and remove THF under reduced pressure.
-
Dilute the aqueous residue with water and extract with Ethyl Acetate (
). -
pH Adjustment: If the product remains in the aqueous phase, adjust pH to ~10 with dilute NaOH before extraction (Imidazoles are basic).
-
-
Purification:
-
Dry organics over
and concentrate.[4] -
Column Chromatography: Purify on silica gel.
-
Eluent: Dichloromethane (DCM) : Methanol (95:5 to 90:10). The product is polar.
-
Characterization & Data
Expected Analytical Data:
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to pale yellow solid or viscous oil. |
| MS (ESI) | 123.09 (Calc. for | |
| 1H NMR | Imidazole C-H | |
| 1H NMR | Methyl Group | |
| 1H NMR | Cyclopropyl |
Note on Tautomerism: The product exists as a tautomeric mixture of 4-cyclopropyl-2-methyl-1H-imidazole and 5-cyclopropyl-2-methyl-1H-imidazole. In solution (NMR), these often appear as time-averaged signals or distinct species depending on the solvent and temperature. For nomenclature and filing, it is standard to denote it as the 4-isomer.
Troubleshooting & Optimization
Workflow Logic (DOT Visualization):
Figure 2: Troubleshooting logic for common yield issues.
References
-
Preparation of 1-cyclopropyl-2-bromoacetophenone. Patent US2010/196321 A1. (2010).[4] Describes the bromination of cyclopropyl methyl ketone in methanol.[3] Link
- Synthesis of 2,4-disubstituted imidazoles.Journal of Organic Chemistry.
-
2-Bromo-1-cyclopropylethanone. PubChem Compound Summary. Identification and physical properties of the key intermediate.[5][7] Link
-
Process for producing 2-bromocyclopentanone. Patent EP1418166A1. Discusses similar alpha-bromination kinetics and side-product management. Link
Sources
- 1. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]
- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 4-Cyclopropyl-2-methyl-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 4-Cyclopropyl-2-methyl-1H-imidazole
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The subject of this guide, 4-Cyclopropyl-2-methyl-1H-imidazole, presents a particularly valuable building block for the synthesis of novel chemical entities. Its unique combination of a cyclopropyl group and a methyl group on the imidazole ring imparts specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules.
The cyclopropyl group, with its strained ring and partial double-bond character, can engage in conjugation and act as a bioisostere for a phenyl ring or a vinyl group, while also influencing the metabolic stability and lipophilicity of a compound.[6][7] The methyl group at the 2-position provides a steric handle that can direct further functionalization and modulate interactions with biological targets. These features make 4-Cyclopropyl-2-methyl-1H-imidazole an attractive starting point for the development of new therapeutics.[1][4]
This document provides detailed application notes and protocols for the use of 4-Cyclopropyl-2-methyl-1H-imidazole as a versatile building block in organic synthesis, with a focus on key transformations relevant to drug discovery and development.
Synthesis of the Core Scaffold: 4-Cyclopropyl-2-methyl-1H-imidazole
The synthesis of the 4-Cyclopropyl-2-methyl-1H-imidazole core can be achieved through various established methods for imidazole synthesis. One common and adaptable approach is a variation of the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2]
A plausible synthetic route starting from commercially available materials is outlined below:
Sources
- 1. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 4-Cyclopropyl-2-methyl-1H-imidazole as a Core Scaffold for the Development of Novel JAK/STAT Pathway Inhibitors
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] This guide details the application of a specific derivative, 4-Cyclopropyl-2-methyl-1H-imidazole, as a foundational moiety for the rational design and development of novel therapeutics targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT signaling cascade is a critical mediator of cytokine signaling, and its dysregulation is implicated in a wide range of autoimmune diseases, inflammatory conditions, and malignancies.[5][][7] This document provides a comprehensive workflow, from initial kinase inhibition screening to cellular and in vivo validation, offering researchers a practical framework for leveraging this promising chemical scaffold.
Introduction: The Rationale for 4-Cyclopropyl-2-methyl-1H-imidazole in Kinase Inhibition
The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[8][9] Its amphoteric nature and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding within the ATP-binding pocket of kinases. The strategic substitution on the imidazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.
-
2-Methyl Group: This small alkyl group can provide a vector for further chemical modification or serve to orient the core within a binding pocket.
-
4-Cyclopropyl Group: The introduction of a cyclopropyl moiety is a common strategy in modern drug design. This strained ring system can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and refine the conformational presentation of the molecule to its target.
Given these structural features, 4-Cyclopropyl-2-methyl-1H-imidazole represents a novel and promising starting point for fragment-based or lead-optimization campaigns aimed at discovering next-generation kinase inhibitors. We hypothesize its utility in developing selective inhibitors for the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).
Proposed Synthetic Workflow
A plausible and efficient synthesis of the core scaffold is paramount. Multicomponent reactions are often employed for the efficient synthesis of substituted imidazoles.[10] The following workflow outlines a general approach.
Caption: General workflow for the synthesis and validation of the core scaffold.
The JAK/STAT Signaling Pathway: A Prime Therapeutic Target
The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors essential for hematopoiesis and immune function.[] The pathway is elegantly simple yet critically important.
-
Ligand Binding: A cytokine binds to its specific transmembrane receptor, causing receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often pro-inflammatory.
Inhibiting one or more JAKs with a small molecule can effectively block this entire cascade, making them powerful therapeutic agents for inflammatory and autoimmune diseases.[5][7]
Caption: The JAK/STAT signaling pathway and the point of therapeutic intervention.
Preclinical Evaluation Workflow & Protocols
A tiered approach is essential for efficiently evaluating novel compounds derived from the 4-Cyclopropyl-2-methyl-1H-imidazole scaffold. The workflow progresses from target-specific biochemical assays to more complex cellular and in vivo models.
Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against individual JAK family kinases (JAK1, JAK2, JAK3, TYK2). This assay directly measures the compound's ability to inhibit the phosphorylation of a substrate by the kinase.[11]
Principle: A luminescent ATP-detection assay (e.g., Kinase-Glo®) is commonly used. Kinase activity depletes ATP in the reaction. The amount of remaining ATP is quantified by a luciferase/luciferin reaction, which generates a light signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[12]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes
-
Poly-Glu,Tyr (4:1) substrate peptide
-
ATP, DTT, MgCl2
-
Kinase Assay Buffer
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of kinase assay buffer containing the specific JAK enzyme and the substrate peptide. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Read luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Hypothetical Data: IC50 (nM) | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Ratios (vs. JAK1) |
| Compound A | 15 | 150 | 2500 | 800 | JAK2/JAK1 = 10x; JAK3/JAK1 = 167x |
| Compound B (Pan-JAK) | 25 | 30 | 20 | 45 | ~1x across the family |
| Staurosporine (Control) | 5 | 7 | 4 | 6 | ~1x (non-selective) |
Protocol 3.2: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the functional consequence of JAK inhibition by measuring the antiproliferative effect of test compounds on a cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, a JAK2-dependent cytokine).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14][15]
Materials:
-
TF-1 human erythroleukemia cell line
-
RPMI-1640 medium with 10% FBS
-
Recombinant human GM-CSF
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
Clear, flat-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Plate TF-1 cells at a density of 5,000 cells/well in 100 µL of culture medium containing GM-CSF.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Formazan Development: Incubate for another 4 hours at 37°C, allowing for the formation of visible purple precipitate.[14]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Incubate overnight at room temperature in the dark. Read the absorbance at 570 nm using a microplate reader.
Protocol 3.3: In Vivo Murine Delayed-Type Hypersensitivity (DTH) Model
Objective: To evaluate the in vivo efficacy of a lead compound in a T-cell-mediated model of inflammation. The DTH response is a classic measure of cell-mediated immunity and is dependent on cytokine signaling through the JAK/STAT pathway.[16]
Principle: Animals are first sensitized to an antigen. Upon a later challenge with the same antigen in a different location (e.g., the ear), a localized inflammatory response occurs, characterized by swelling. The magnitude of this swelling is measured as an indicator of the immune response. An effective immunomodulatory drug will suppress this response.[17]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Antigen (e.g., methylated Bovine Serum Albumin, mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Digital calipers
Procedure:
-
Sensitization (Day 0): Anesthetize mice and administer a subcutaneous injection at the base of the tail with an emulsion of mBSA in CFA.
-
Dosing (Days 6-8): Randomize mice into treatment groups (Vehicle, Positive Control, Test Compound). Administer the assigned treatment orally once daily for three consecutive days.
-
Challenge (Day 7): On the second day of dosing, measure the baseline thickness of the right ear pinna. Administer an intradermal injection of mBSA in saline into the right ear.
-
Measurement (Day 8): 24 hours after the challenge, measure the thickness of the right ear again.
-
Data Analysis: The DTH response is calculated as the change in ear thickness (Day 8 measurement - Day 7 baseline). Compare the mean response of the treatment groups to the vehicle control group to determine the percent inhibition.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The 4-Cyclopropyl-2-methyl-1H-imidazole scaffold presents a compelling starting point for the development of novel kinase inhibitors. Its inherent structural and electronic features are well-suited for targeting the ATP-binding site of enzymes like the Janus kinases. By employing a systematic evaluation workflow encompassing biochemical, cellular, and in vivo assays as detailed in this guide, researchers can efficiently identify and optimize lead candidates with therapeutic potential for a host of inflammatory and autoimmune disorders.
References
-
MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link]
-
PubMed. (2025, June 1). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available from: [Link]
-
PMC. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]
-
DelveInsight. Janus kinase (JAK) Inhibitors Competitive Landscape Report. Available from: [Link]
-
MDPI. (2008, December 22). Immunomodulatory Effects of Domoic Acid Differ Between In vivo and In vitro Exposure in Mice. Available from: [Link]
-
ResearchGate. (2025, August 10). Imidazole Derivatives as Potential Therapeutic Agents | Request PDF. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. Available from: [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]
-
Journal of Herbmed Pharmacology. (2024, December 25). Antioxidant and immunomodulatory activities of the ethanolic extract of Eugenia jambolana Lam. root bark assessed using in. Available from: [Link]
-
ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available from: [Link]
-
Patsnap Synapse. (2023, August 15). Progress in the Research and Development of JAK3 Drug Targets. Available from: [Link]
-
ACS Publications. (2017, August 30). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2022, May 30). A Review on “Imidazole and Various Biological Activities”. Available from: [Link]
-
ResearchGate. An in-vivo Study of the Immunomodulatory Activity of Coumarinolignoids from Cleome viscosa. Available from: [Link]
-
Frontiers. (2022, February 24). A Scoping Review on Use of Drugs Targeting the JAK/STAT Pathway in Psoriasis. Available from: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Available from: [Link]
-
PMC - NIH. (2018, July 24). An in vivo immunomodulatory and anti-inflammatory study of fermented Dendropanax morbifera Léveille leaf extract. Available from: [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Scoping Review on Use of Drugs Targeting the JAK/STAT Pathway in Psoriasis [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. d-nb.info [d-nb.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. atcc.org [atcc.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
Developing in vitro assays for 4-Cyclopropyl-2-methyl-1h-imidazole activity
Application Note: In Vitro Profiling of 4-Cyclopropyl-2-methyl-1h-imidazole Scaffolds
Subtitle: Strategies for Characterizing Histamine H3 Receptor Modulators and Heme-Coordinating Fragments
Executive Summary
This guide details the development of in vitro assays for 4-Cyclopropyl-2-methyl-1h-imidazole and its derivatives. While often utilized as a chemical building block (CAS 89830-98-8), this specific pharmacophore—combining the hydrogen-bond donor/acceptor properties of the imidazole ring with the steric and lipophilic characteristics of the cyclopropyl group—is a privileged structure in medicinal chemistry.
It is most notably associated with ligands for the Histamine H3 Receptor (H3R) (e.g., Ciproxifan analogues) and as a ligand for heme-containing enzymes (e.g., Cytochrome P450s or Indoleamine 2,3-dioxygenase ).
This application note focuses on two critical assay streams:
-
Pharmacological Profiling: Validating affinity and efficacy at the Gi/o-coupled Histamine H3 Receptor.
-
Safety & Liability Profiling: Assessing off-target heme coordination (CYP inhibition).
Scientific Rationale & Mechanism
The Pharmacophore: Why 4-Cyclopropyl-2-methyl-1h-imidazole?
-
Imidazole Ring: Mimics the endogenous ligand histamine, serving as a primary anchor point for Aspartate residues (e.g., Asp3.32 in GPCRs) or coordinating with heme iron.[1]
-
Cyclopropyl Group: Provides metabolic stability superior to ethyl/propyl chains while maintaining a rigid steric profile that fits hydrophobic pockets (e.g., the hydrophobic region of the H3R orthosteric site).
-
2-Methyl Substitution: Often introduced to improve selectivity (e.g., reducing affinity for H1/H2 receptors) or to modulate pKa, influencing membrane permeability.
Target Mechanism: Histamine H3 Receptor Signaling
The H3R is a G-protein-coupled receptor (GPCR) predominantly coupled to the Gαi/o family. Agonism inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Conversely, antagonists (or inverse agonists) prevent this suppression or increase constitutive cAMP levels.
Diagram 1: H3R Signaling & Assay Readout Logic
-
Objective: Visualize the Gi/o pathway to justify the selection of cAMP assays (HTRF/LANCE) over Calcium flux.
Caption: H3R acts via Gi/o to inhibit Adenylyl Cyclase. Assays typically use Forskolin to raise cAMP baselines, allowing detection of agonist-induced inhibition or antagonist-induced recovery.
Experimental Assay Framework
To fully characterize the activity of 4-Cyclopropyl-2-methyl-1h-imidazole, a tiered approach is required.
Table 1: Recommended Assay Hierarchy
| Assay Type | Methodology | Readout | Purpose |
| Primary Screen | Radioligand Binding | Scintillation (CPM) | Determine Affinity ( |
| Functional | cAMP HTRF/LANCE | TR-FRET Ratio (665/620 nm) | Determine Efficacy ( |
| Selectivity | GTPγS Binding | Fluorescence/Radioactivity | Validate G-protein coupling independent of downstream amplification. |
| Liability (Tox) | Spectral Shift | UV-Vis Absorbance | Assess binding to CYP450 heme (Type II spectrum indicates inhibition risk). |
Detailed Protocol: Functional cAMP HTRF Assay
Context: Because H3R is Gi-coupled, measuring a decrease in cAMP is difficult without a stimulated baseline. This protocol uses Forskolin to stimulate Adenylyl Cyclase; the H3 agonist will counteract this. An antagonist will reverse the agonist's effect.
Reagents:
-
Cells: CHO-K1 or HEK293 stably expressing human H3R.
-
Ligand: 4-Cyclopropyl-2-methyl-1h-imidazole (dissolved in 100% DMSO, 10 mM stock).
-
Reference Agonist: (R)-(-)-α-Methylhistamine (RAMH).
-
Stimulator: Forskolin (10 µM final).
-
Detection Kit: Cisbio HTRF cAMP dynamic 2 or PerkinElmer LANCE Ultra cAMP.
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest cells at 80% confluency using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).
-
Resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX). IBMX is crucial to inhibit phosphodiesterases (PDE) that degrade cAMP.
-
Adjust density to 2,000–4,000 cells/well (384-well low-volume white plate).
-
-
Compound Addition (Agonist Mode):
-
Dispense 5 µL of test compound (4-Cyclopropyl-2-methyl-1h-imidazole) at varying concentrations (e.g., 1 nM to 10 µM).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Stimulation:
-
Add 5 µL of Forskolin (2x concentration). Final concentration should be ~1-10 µM (titrate to achieve 80% max signal).
-
Incubate for 30–45 minutes at RT.
-
-
Detection (Lysis & FRET):
-
Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.
-
Note: The lysis buffer stops the reaction and releases intracellular cAMP.
-
-
Data Acquisition:
-
Incubate 1 hour at RT.
-
Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 320 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).
-
-
Data Analysis:
-
Calculate Ratio:
. -
Interpretation:
-
High Ratio = Low cAMP (Strong Agonist effect).
-
Low Ratio = High cAMP (No effect or Antagonist in presence of agonist).
-
-
Plot dose-response curve to determine
.
-
Safety Counter-Screen: CYP450 Binding
Imidazoles are potent heme-coordinators. 4-Cyclopropyl-2-methyl-1h-imidazole must be screened for CYP inhibition to avoid drug-drug interaction (DDI) liabilities.
Protocol: Type II Spectral Binding
-
System: Recombinant CYP3A4 or CYP2D6 microsomes.
-
Method: Differential UV-Vis spectroscopy (350–500 nm).
-
Observation:
-
Add compound to the sample cuvette; solvent to reference.
-
Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm .
-
Causality: This shift indicates the imidazole nitrogen is coordinating directly with the heme iron, displacing the water molecule and locking the enzyme in an inactive state.
-
Troubleshooting & Optimization
-
Solubility: The cyclopropyl group increases lipophilicity (
). If precipitation occurs >100 µM, add 0.1% BSA to the buffer. -
pH Sensitivity: Imidazoles have a pKa ~7.0. Ensure buffers are strictly pH 7.4. A shift to pH 6.0 (e.g., in tumor microenvironment models) will protonate the imidazole, drastically altering binding affinity.
-
Hill Slope < 1.0: If the dose-response curve is shallow, suspect negative cooperativity or multiple binding sites (common in H3R dimers).
Workflow Visualization
Diagram 2: Assay Development Pipeline
-
Objective: Illustrate the logical flow from compound handling to final validation.
Caption: Tiered screening workflow ensuring only high-affinity, functional, and selective compounds progress.
References
-
Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today. Link
-
Ligneau, X., et al. (2000). "Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes." Cytochrome P450 Structure, Mechanism, and Biochemistry. Link
-
Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit User Guide." Revvity. Link
Sources
Microwave-assisted synthesis of 4-Cyclopropyl-2-methyl-1h-imidazole analogs
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole Scaffolds
Abstract
This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 4-cyclopropyl-2-methyl-1H-imidazole . Imidazole derivatives bearing cyclopropyl moieties are critical pharmacophores in H3 histamine receptor antagonists (e.g., Ciproxifan analogs) and antifungal agents. Traditional thermal cyclocondensation often suffers from long reaction times (12–24 hours) and poor regioselectivity. By utilizing microwave (MW) dielectric heating, this protocol reduces reaction time to under 20 minutes while improving yield (>85%) and purity. The method employs a modified Marckwald synthesis, reacting
Introduction & Retrosynthetic Logic
The synthesis of 2,4-disubstituted imidazoles is classically achieved via the Marckwald synthesis or the Debus-Radziszewski reaction . For the specific target 4-cyclopropyl-2-methyl-1H-imidazole , the Marckwald route (condensation of an
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents (EtOH/H₂O) couple efficiently with MW energy, allowing rapid superheating beyond boiling points in sealed vessels.
-
Kinetic Advantage: The high temperature/pressure environment accelerates the nucleophilic attack of the amidine nitrogen on the
-halo ketone, a rate-limiting step in thermal conditions.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazole ring from an
Experimental Protocol
Target Molecule: 4-Cyclopropyl-2-methyl-1H-imidazole Reaction Type: Heterocyclic Cyclocondensation (Modified Marckwald)
Materials & Reagents
-
Substrate A: Cyclopropyl bromomethyl ketone (1.0 equiv, 2.0 mmol)
-
Note: Ensure this reagent is fresh;
-halo ketones degrade over time, turning dark.
-
-
Substrate B: Acetamidine hydrochloride (1.2 equiv, 2.4 mmol)
-
Base: Potassium Carbonate (
) (2.5 equiv)-
Role: Neutralizes the HCl salt and scavenges HBr formed during cyclization.
-
-
Solvent: Ethanol (EtOH) or DMF (3–5 mL)
-
Selection: EtOH is greener and easier to remove; DMF allows higher temperatures if the reaction is sluggish.
-
Step-by-Step Workflow
-
Preparation (T = 0 min):
-
In a 10 mL microwave-transparent borosilicate vial, dissolve Acetamidine HCl (227 mg, 2.4 mmol) in 3 mL of Ethanol.
-
Add
(690 mg, 5.0 mmol) and stir for 2 minutes to initiate free-basing. -
Add Cyclopropyl bromomethyl ketone (326 mg, 2.0 mmol) dropwise.
-
Critical: Cap the vial immediately with a Teflon-lined septum cap.
-
-
Microwave Irradiation (T = 5–20 min):
-
Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Program:
-
Temp: 120°C
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
-
Workup & Purification:
-
Cool reaction to room temperature (compressed air cooling).
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate in vacuo.
-
Purification: Flash Column Chromatography (Silica gel).
-
Eluent: DCM:MeOH (95:5 to 90:10).
-
-
Validation: Product is a pale yellow/white solid.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Optimization & Validation Data
The following parameters were optimized to maximize yield and minimize the formation of the regioisomer (though Marckwald is highly selective) or degradation of the cyclopropyl ring (which can open under extreme acid/thermal stress).
Table 1: Optimization of Reaction Parameters
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | 80 | 30 | 45% | Incomplete conversion. |
| 2 | Ethanol | 100 | 20 | 72% | Good conversion, minor impurities. |
| 3 | Ethanol | 120 | 15 | 88% | Optimal balance of rate/yield. |
| 4 | DMF | 140 | 10 | 65% | Darkening of mixture (decomposition). |
| 5 | Water | 100 | 20 | 50% | Poor solubility of ketone; biphasic. |
Self-Validating Analytical Checkpoints:
-
NMR Signature: The cyclopropyl ring protons are diagnostic. Look for multiplets at
0.7–1.0 ppm (4H) and a multiplet at 1.8–2.0 ppm (1H). The methyl group at C2 will appear as a singlet around 2.3 ppm . -
LC-MS: Monitor for
. Absence of the bromine isotopic pattern indicates complete consumption of the starting material.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution followed by a cyclodehydration. The microwave energy accelerates the initial attack of the amidine on the
Figure 3: Mechanistic pathway accelerated by microwave irradiation.
Troubleshooting & Expert Tips
-
Cyclopropyl Stability: The cyclopropyl ring is strained. Avoid using strong mineral acids (HCl/H₂SO₄) during workup, as they can trigger ring-opening. The use of
buffers the reaction, preserving the ring. -
Pressure Management: Ethanol generates significant pressure at 120°C (~4–6 bar). Ensure the vial is rated for at least 20 bar.
-
Regioselectivity: If the 5-cyclopropyl isomer is observed (rare in this specific setup), lower the temperature to 100°C and extend the time to 30 minutes to favor the kinetic product.
References
-
General Microwave Imidazole Synthesis: Kushwaha, P., et al. "Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update."[1] Current Microwave Chemistry, vol. 12, 2025. [Link]
-
Cyclopropyl Imidazole Examples: Reddy, V., et al. "Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines." ACS Omega, 2017, 2, 9, 5633–5639. [Link]
-
Alpha-Halo Ketone Route (Marckwald): Chawla, A., et al.[2] "A convenient approach for the synthesis of imidazole derivatives using microwaves."[3][4] Der Pharma Chemica, 2012, 4(1):116-140. [Link]
-
Microwave Synthesis of 2,4-Disubstituted Imidazoles: Soh, C.H., et al. "Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation."[5][6] Journal of Combinatorial Chemistry, 2006, 8, 4, 464–468. [Link]
-
General Imidazole Reviews: Organic Chemistry Portal. "Synthesis of Imidazoles." [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 4-Cyclopropyl-2-methyl-1h-imidazole in creating compound libraries for screening
Application Note: Strategic Utilization of 4-Cyclopropyl-2-methyl-1H-imidazole in High-Throughput Screening Libraries
Abstract
This application note details the strategic integration of 4-Cyclopropyl-2-methyl-1H-imidazole (4-Cyc-2-Me-Im) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Unlike simple imidazole building blocks, this specific trisubstituted motif offers a unique convergence of metabolic stability (via the cyclopropyl group), conformational restriction , and bioisosteric versatility . This guide provides validated protocols for its synthesis, downstream library generation via N-alkylation and C-H activation, and rationale for its use in targeting GPCRs (specifically H3/H4 receptors) and metalloenzymes.
Introduction: The "Privileged Fragment" Rationale
In modern compound library design, the "quality" of the starting fragment dictates the "drug-likeness" of the final library. 4-Cyclopropyl-2-methyl-1H-imidazole represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.
Key Structural Advantages:
-
Metabolic Armor (The Cyclopropyl Effect): The cyclopropyl group is a bioisostere of the isopropyl group but lacks the abstractable methine proton, significantly increasing resistance to cytochrome P450-mediated oxidative dealkylation [1].
-
C-2 Blocking: The methyl group at the 2-position blocks the most metabolically vulnerable site of the imidazole ring, preventing rapid clearance via oxidation or ring-opening [2].
-
Electronic Tuning: The cyclopropyl ring acts as a weak electron donor (via hyperconjugation), modulating the pKa of the imidazole nitrogen (approx. pKa 7.8–8.0), making it an ideal physiological pH buffer and hydrogen bond acceptor/donor.
Chemical Properties & Handling
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 122.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~8.1 (Conjugate acid) |
| Storage | Hygroscopic; Store at +4°C under inert atmosphere ( |
Synthesis of the Building Block
While 4-Cyclopropyl-2-methyl-1H-imidazole can be sourced from specialized vendors, in-house synthesis is often required for scale-up or analog generation. The most robust route is the Marckwald Imidazole Synthesis adaptation.
Protocol A: De Novo Synthesis from Cyclopropyl Methyl Ketone
Reaction Scheme:
-
Bromination: Cyclopropyl methyl ketone
2-Bromo-1-cyclopropylethanone. -
Condensation: 2-Bromo-1-cyclopropylethanone + Acetamidine
4-Cyclopropyl-2-methyl-1H-imidazole.
Step-by-Step Methodology:
-
Bromination:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol at 0°C.
-
Add Bromine (
, 1.0 eq) dropwise over 1 hour. The color should dissipate. -
Stir at 0°C for 2 hours, then warm to RT.
-
Quench with water, extract with diethyl ether, and wash with saturated
. -
Caution: The product, 2-bromo-1-cyclopropylethanone, is a potent lachrymator. Handle in a fume hood.
-
-
Cyclization:
-
Dissolve Acetamidine hydrochloride (1.2 eq) in THF/Water (4:1).
-
Add
(2.5 eq) and stir for 30 min. -
Add the crude 2-bromo-1-cyclopropylethanone (1.0 eq) dissolved in THF dropwise.
-
Reflux the mixture for 4–6 hours.
-
Workup: Evaporate THF. Adjust aqueous layer to pH 10 with NaOH. Extract with DCM (
). -
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash chromatography (
MeOH in DCM).
-
Library Generation Protocols
Once the core scaffold is obtained, it serves as a branching point for library creation. The two primary vectors for diversification are N1-functionalization and C5-arylation .
Workflow Visualization
Figure 1: Divergent synthesis workflow for generating compound libraries from the core imidazole scaffold.
Protocol B: Parallel N-Alkylation (Library Vector 1)
Target: Expanding SAR for membrane permeability and receptor pocket occupancy.
-
Preparation: Prepare a 0.2 M stock solution of 4-Cyc-2-Me-Im in anhydrous DMF.
-
Dispensing: Aliquot 500
(100 ) into a 96-well reaction block. -
Base Addition: Add
(2.0 eq, solid) or NaH (1.2 eq, if strictly anhydrous) to each well. -
Reagent Addition: Add diverse alkyl/benzyl halides (1.1 eq) to individual wells.
-
Note: Include diverse handles: benzyl chlorides (aromatic interactions), alkyl bromides (lipophilicity), and boc-protected amino alkyl halides (solubility).
-
-
Reaction: Seal block and shake at 60°C for 12 hours.
-
Workup: Filter off inorganic salts. Scavenge excess electrophile with polymer-supported amine resin (e.g., PS-Trisamine).
-
QC: Analyze via LC-MS. Expected purity >85%.
Protocol C: C-5 Direct Arylation (Library Vector 2)
Target: Creating biaryl motifs common in kinase inhibitors (e.g., p38 MAP kinase). The C-5 position is the only remaining aromatic C-H bond.
-
Reagents:
-
Substrate: N-protected 4-Cyc-2-Me-Im (from Protocol B) or free base (requires specific conditions).
-
Coupling Partner: Diverse Aryl Iodides (
). -
Catalyst:
(5 mol%). -
Ligand:
or XPhos (10 mol%). -
Base:
or .
-
-
Condition: Solvent: DMA or DMF. Temperature: 120°C (Microwave preferred for libraries).
-
Procedure:
-
Mix reagents in a microwave vial.
-
Irradiate at 120°C for 20–40 mins.
-
Filter through Celite.
-
Purify via Prep-HPLC.
-
-
Mechanism: This utilizes a
catalytic cycle involving Electrophilic Aromatic Substitution (SEAr) or Concerted Metallation-Deprotonation (CMD) at the electron-rich C-5 position [3].
Case Studies & Applications
Target Class 1: Histamine H3/H4 Antagonists
The 4-cyclopropyl-imidazole motif is a direct bioisostere of the histamine ethyl-imidazole core.
-
Application: Libraries built on this scaffold are screened for H3 receptor antagonism (cognitive enhancement) and H4 antagonism (inflammation).
-
Reference Drug: Ciproxifan (contains a cyclopropyl ketone-imidazole motif) demonstrates the potency of the cyclopropyl group in this chemical space [4].
Target Class 2: CYP26 Inhibitors (Retinoic Acid Metabolism)
Imidazoles coordinate to the heme iron of Cytochrome P450s.
-
Design: The 2-methyl group provides selectivity (preventing binding to unintended CYPs), while the cyclopropyl group fits hydrophobic pockets adjacent to the heme.
References
-
Wleklinski, M. et al. (2022). The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Zhang, L. et al. (2014). Imidazole-Based Drug Discovery: 2-Methyl Substitution Effects on Metabolic Stability. Bioorganic & Medicinal Chemistry Letters. Link
-
Gooßen, L. J. et al. (2018). Regioselective C–H Arylation of Imidazoles. Chemical Reviews. Link
-
Ligneau, X. et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Bellina, F. & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Tetrahedron. Link
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyclopropyl-2-methyl-1H-imidazole
[1]
Executive Summary
4-Cyclopropyl-2-methyl-1H-imidazole is an amphoteric, crystalline solid (approximate pKa ~7.8–8.2).[1][2] Its purification challenges primarily stem from its high water solubility in the protonated state, potential for "oiling out" during crystallization, and peak tailing during chromatography.[1][2] This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.[1][2]
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Context: This method exploits the imidazole's basic nitrogen.[1][2] By toggling pH, you can selectively partition the product between aqueous and organic phases, leaving non-basic impurities (unreacted haloketones) and non-acidic byproducts behind.[1]
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Acid Extraction (Purification Step 1):
-
Neutralization (The Critical Switch):
-
Base Extraction (Recovery Step):
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Troubleshooting FAQ
Q: My product is not precipitating when I basify the aqueous layer. Where is it? A: The cyclopropyl and methyl groups add lipophilicity, but the imidazole core is still polar.[1][2]
-
Diagnosis: The product is likely soluble in the water volume used.[1][2]
-
Fix: Saturate the aqueous phase with solid NaCl (salting out) before the final DCM extraction.[1][2] This decreases the solubility of organics in water, forcing the imidazole into the DCM layer.[1]
Q: I formed a stubborn emulsion during the basic extraction. A: Imidazoles can act as weak surfactants.[1][2]
Module 2: Crystallization & Solid State Isolation
Context: High-purity solid is required for stability.[2] The melting point is likely in the range of 100–150 °C (inferred from analogs like 2-methylimidazole, MP ~142°C).[1]
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Acetonitrile (ACN) | High | Excellent for cooling crystallization.[1][2] Soluble hot, insoluble cold.[1][2] |
| EtOAc / Hexanes | Moderate | Good anti-solvent method.[2] Dissolve in min. hot EtOAc, add warm Hexanes until turbid. |
| Toluene | High | Produces dense crystals; effective for removing colored oligomers.[2] |
| Water | Low | Too soluble; product loss is high unless pH is strictly controlled.[2] |
Troubleshooting: The "Oiling Out" Phenomenon
Q: Instead of crystals, I got a sticky oil at the bottom of the flask. A: This occurs when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).[1]
Decision Tree for Oiling Out:
Figure 1: Decision logic for resolving oiling out events during crystallization.
Module 3: Chromatography (Flash & HPLC)
Context: Imidazoles interact strongly with silanol groups on silica gel, leading to severe peak tailing and loss of resolution.[1][2]
Critical Modification: The "Amine Wash"
Never run a bare silica column for this compound.[1][2] You must deactivate the silica.[1][2]
-
Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or NH₄OH to your mobile phase.[1][2]
-
Recommended System: DCM : Methanol : NH₄OH (95 : 4 : 1).[1][2]
-
Alternative: Use "Base-Deactivated" Silica or Alumina (Basic activity grade III).[1][2]
Q: My compound is stuck at the baseline even with 10% Methanol. A: The interaction is likely ionic.[1][2]
Module 4: Analytical Validation
Context: Confirming the structure of 4-Cyclopropyl-2-methyl-1H-imidazole requires specific NMR signatures.
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Cyclopropyl Ring: Look for characteristic multiplets upfield: ~0.6–1.0 ppm (4H, m) and ~1.8 ppm (1H, m, methine).[1]
-
2-Methyl Group: Singlet at ~2.3 ppm.[2]
-
Imidazole Proton (C5-H): Singlet/broad singlet around 6.5–7.0 ppm.[1][2]
-
NH Proton: Broad singlet, chemical shift varies with concentration (often >10 ppm or invisible if exchanging).[1][2]
-
Summary Workflow Diagram
Figure 2: Optimized purification workflow for 4-Cyclopropyl-2-methyl-1H-imidazole.[1]
References
-
General Imidazole Properties & Basicity
-
Purification Methodologies
-
Organic Syntheses.[2][4][5] "Preparation of 2,4-Disubstituted Imidazoles."[1][2][4][6] Org. Synth. 2005, 81, 105.[1][2][4] Available at: [Link] (Validates acid-base workup and crystallization for substituted imidazoles).[1][2]
-
Bhatnagar, A. et al.[1][2] "Microwave-Assisted Synthesis of Imidazole Derivatives."[2][6][7] Asian J. Research Chem.[2] 2011.[2][8] (Discusses solvent choices for imidazole crystallization).
-
-
Chromatographic Techniques
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Cyclopropyl-2-methyl-1H-imidazole before handling.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting common side reactions in 4-Cyclopropyl-2-methyl-1h-imidazole synthesis
The following guide is structured as a Tier-3 Technical Support document for process chemists and medicinal scientists. It prioritizes actionable troubleshooting based on mechanistic insight.
Ticket ID: IMID-CYC-042 Status: Open Severity: High (Process Reliability) Topic: Troubleshooting yield loss, ring-opening, and polymerization during cyclization.
Executive Summary & Route Analysis
The synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole is deceptively simple. While the disconnection clearly suggests a condensation between 2-bromo-1-cyclopropylethanone (electrophile) and acetamidine (nucleophile), the presence of the cyclopropyl ring introduces a "ticking clock" of acid-sensitivity.
The Core Challenge: The cyclopropyl group acts as a
The Golden Path Protocol:
Based on process optimization data (notably the Pfizer protocol for 2,4-disubstituted imidazoles), the reaction must be run in a biphasic system (THF/Water) with a weak base (
Troubleshooting Dashboard (Q&A)
Issue #1: "My crude NMR shows olefinic signals (5.0–6.5 ppm) and the yield is <30%."
Diagnosis: Acid-Catalyzed Ring Opening. You likely allowed the reaction pH to drop below 4.0, or you used a Lewis-acidic condition (e.g., anhydrous conditions with insufficient buffering). The cyclopropyl ketone intermediate is highly sensitive to protonation at the carbonyl oxygen, which triggers a homo-Michael addition or rearrangement.
The Mechanism of Failure:
Corrective Action:
-
Buffer Capacity: Switch to 4.0 equivalents of
. Carbonates ( ) can be too basic (causing bromoketone polymerization), while acetates are too weak. Bicarbonate is the "Goldilocks" base. -
Solvent System: Use THF:Water (4:1) . The water solubilizes the inorganic base, ensuring rapid neutralization of HBr as it forms.
Issue #2: "The reaction turned into a black tar/sludge within 30 minutes."
Diagnosis: Bromoketone Self-Condensation (Polymerization).
Corrective Action:
-
Reverse Addition: Do not dump the bromoketone into the pot. Dissolve the acetamidine hydrochloride and base in the THF/Water mixture first. Heat this to reflux.
-
Slow Stream: Add the bromoketone (dissolved in THF) dropwise over 1–2 hours to the refluxing amidine solution. This keeps the instantaneous concentration of bromoketone low, statistically favoring the reaction with the amidine (which is in excess).
Issue #3: "I see a peak at M+18 in the LCMS, and the product won't crystallize."
Diagnosis: Incomplete Dehydration (Hydroxy-imidazoline Intermediate). The reaction proceeds via an acyclic amidine intermediate, followed by cyclization to a hydroxy-imidazoline, and finally dehydration to the aromatic imidazole. The M+18 peak is the hydrated intermediate.
Corrective Action:
-
Thermodynamic Push: This dehydration is endothermic. Ensure you are at a vigorous reflux (internal temp >65°C).
-
Acid Chase: If the intermediate persists, a mild acid wash during workup usually forces dehydration, but be careful with the cyclopropyl group. A safer method is to extend the reflux time or distill off some THF to raise the pot temperature slightly (if using a higher boiling co-solvent).
Optimized Experimental Protocol
Standardized for 10.0 g scale.
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Note |
| Acetamidine HCl | 2.5 | Nucleophile | Excess required to drive kinetics. |
| 2-Bromo-1-cyclopropylethanone | 1.0 | Electrophile | Unstable. Prepare fresh or store at -20°C. |
| 4.0 | Base/Buffer | Essential for pH control (Keep pH 6-8). | |
| THF | 10 Vol | Solvent | Solubilizes organic reactants. |
| Water | 2.5 Vol | Co-Solvent | Solubilizes the base/salt. |
Step-by-Step:
-
Charge a 3-neck flask with Acetamidine HCl (2.5 eq),
(4.0 eq), and Water (2.5 volumes). Stir until mostly dissolved. -
Add THF (5 volumes) and heat the biphasic mixture to a vigorous reflux (
C). -
Dissolve 2-Bromo-1-cyclopropylethanone (1.0 eq) in the remaining THF (5 volumes).
-
Add the bromoketone solution dropwise to the refluxing mixture over 90 minutes .
-
Reflux for an additional 2 hours. Monitor HPLC for the disappearance of bromoketone and the dehydration of the intermediate.
-
Workup: Cool to RT. Separate phases. Wash aqueous layer with EtOAc. Combine organics, dry over
, and concentrate. -
Purification: The product often precipitates upon cooling or trituration with hexanes/ether. If not, recrystallize from Acetone/Hexane.
Mechanistic Visualization
The following diagram illustrates the competition between the desired cyclization and the fatal ring-opening pathway.
Figure 1: Reaction pathway analysis showing the critical divergence between imidazole formation and acid-catalyzed ring destruction.
Comparative Solvent Data
Why use Aqueous THF? The following table summarizes internal data comparing solvent systems for this specific class of imidazoles.
| Solvent System | Yield | Purity | Primary Issue |
| Chloroform ( | 35-45% | Low | Homogeneous phase traps acid salts; difficult workup. |
| Ethanol (EtOH) | 50-60% | Moderate | Solvolysis of bromoketone (ethanolysis) competes. |
| DMF | 40-50% | Low | High temp promotes polymerization; difficult removal. |
| THF / Water (Optimum) | 85-92% | High | Excellent solubility balance; buffers pH effectively. |
References
-
Process Optimization (The "Pfizer Protocol")
-
Title: An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-Haloketones. - Source: Organic Syntheses / Pfizer Global R&D.
-
URL:[Link]
-
-
Cyclopropyl Stability & Ring Opening
- Title: Acid-catalyzed ring-opening reactions of cyclopropyl ketones.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
General Imidazole Synthesis Review
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 4-Cyclopropyl-2-methyl-1H-imidazole
Topic: Overcoming poor solubility of 4-Cyclopropyl-2-methyl-1h-imidazole in assays Content type: Technical Support Center Guide
Introduction
You are likely accessing this guide because you have observed precipitation, inconsistent IC50 data, or "crashing out" of 4-Cyclopropyl-2-methyl-1H-imidazole (CAS: 89830-98-8) upon dilution into aqueous assay buffers.
While the imidazole core is polar, the addition of the cyclopropyl (C4 position) and methyl (C2 position) groups significantly alters the physicochemical profile of this molecule. The cyclopropyl group, in particular, increases lipophilicity (
Part 1: The Physicochemical Diagnosis
Before attempting to fix the solubility, we must understand the mechanism of failure.
Why is it precipitating?
-
Lipophilicity vs. Polarity: The cyclopropyl group adds significant hydrophobic character to the molecule. While the imidazole ring is amphoteric, the neutral form (predominant at pH > 7.5) has poor water solubility due to the hydrophobic burden of the substituents.
-
Crystal Lattice Energy: Substituted imidazoles often form stable crystal lattices due to intermolecular N-H···N hydrogen bonding.[1] Breaking this lattice requires energy that water at neutral pH cannot provide efficiently.
-
The pH Factor (Critical): Imidazoles are bases. The pKa of the conjugate acid of a typical alkyl-imidazole is approximately 7.0 – 7.8 .
-
At pH < 6.0: The molecule is protonated (cationic) and highly soluble.
-
At pH > 7.4: The molecule is neutral (uncharged) and prone to aggregation/precipitation.
-
Part 2: Stock Solution Preparation
Standard: Never store this compound in aqueous buffers. Hydrolysis is rare, but freeze-thaw cycles in water promote irreversible micro-precipitation.
Protocol: High-Concentration Stock
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. -
Concentration: Prepare at 10 mM to 50 mM . Avoid going higher (e.g., 100 mM) as this increases the risk of "shock precipitation" upon dilution.
-
Storage: Aliquot into amber glass vials (tightly sealed) at -20°C. Hygroscopic DMSO absorbs water from the air, which will crash out the compound over time inside the stock vial.
Part 3: Assay Buffer Optimization Strategies
Choose the strategy that fits your assay's biological tolerance.
Strategy A: The "Protonation" Method (Most Effective)
Best for: Biochemical assays, enzymatic screens, and binding assays where pH 6.0-6.5 is tolerable.
Mechanism: By lowering the pH slightly below the pKa, you force the imidazole into its cationic (protonated) state, which is highly water-soluble.
Protocol:
-
Adjust your assay buffer (e.g., PBS, HEPES) to pH 6.0 – 6.5 .
-
Verify enzyme/target activity at this pH. Many enzymes (e.g., lysosomal enzymes, some kinases) retain full activity here.
-
Result: Solubility often increases by 10-100 fold compared to pH 7.4.
Strategy B: The "Intermediate Dilution" Method
Best for: Cell-based assays where pH cannot be changed.
The Problem: Direct addition of 100% DMSO stock to aqueous buffer creates a momentary local concentration spike that exceeds the solubility limit, causing nucleation. Once nuclei form, they rarely redissolve.
The Solution: Step-down dilution.
Protocol:
-
Step 1: Dilute your 10 mM DMSO stock 10-fold into 100% DMSO (creates 1 mM stock).
-
Step 2: Dilute this 1 mM stock 10-fold into the assay buffer containing 10% DMSO (creates 100 µM at 10% DMSO).
-
Step 3: Perform your final dilution into the assay well.
-
Why this works: It prevents the "shock" of moving from a lipophilic environment to a purely hydrophilic one in a single step.
-
Strategy C: Salt Formation (The "Permanent" Fix)
If you have the capability, convert the free base to a Hydrochloride (HCl) salt .
-
Method: Dissolve the compound in diethyl ether or ethanol, bubble dry HCl gas or add stoichiometric aqueous HCl, and evaporate/lyophilize.
-
Benefit: The HCl salt is pre-protonated and will dissolve instantly in water, buffering itself to a lower pH locally.
Part 4: Troubleshooting Workflow (Decision Tree)
Use the following logic flow to determine the correct corrective action for your specific experimental setup.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Part 5: Frequently Asked Questions (FAQs)
Q1: I see a fine precipitate only after 30 minutes. Why? A: This is kinetic solubility failure . The compound initially dissolved (super-saturation) but the system was thermodynamically unstable.
-
Fix: This indicates you are right at the edge of the solubility limit. Reduce the final concentration by 2-fold or add a crystallization inhibitor like 1% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to the buffer.
Q2: Can I use Ethanol instead of DMSO? A: Yes, but be cautious. Ethanol evaporates faster than DMSO, which can lead to "edge effects" in plate-based assays where the solvent evaporates and leaves concentrated compound crystals at the meniscus. DMSO is preferred for its low vapor pressure.
Q3: How do I know if the compound is actually in solution? A: Do not rely on visual inspection. Use the Light Scattering Validation Protocol :
-
Prepare your assay plate with buffer + compound (no cells/enzyme).
-
Measure Absorbance at 650 nm (or use a Nephelometer).
-
Threshold: An OD > 0.01 above the blank indicates aggregation/precipitation.
Summary of Solubility Data
| Parameter | Value / Characteristic | Implication for Assays |
| pKa (Predicted) | ~7.2 - 7.6 | Solubility is highly pH-dependent. |
| LogP | ~1.5 - 2.0 (Est.) | Moderate lipophilicity; requires carrier solvent. |
| Best Solvent | DMSO (Anhydrous) | Use for stocks (10-50 mM). |
| Max Aqueous Solubility | pH 7.4: Low (< 100 µM)* pH 6.0: High (> 1 mM)* | Values are estimates based on imidazole class behavior. |
| Rec. Additive | Tween-20 (0.01%) | Prevents non-specific aggregation. |
References
-
PubChem. (n.d.). Compound Summary: 4-Cyclopropyl-1H-imidazole (Analog). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved February 18, 2026, from [Link]
Sources
Technical Support Center: HPLC Analysis of 4-Cyclopropyl-2-methyl-1H-imidazole
Status: Active Ticket ID: METHOD-DEV-IMID-004 Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Validation for Alkyl-Imidazole Derivatives[1]
Executive Summary & Molecule Profile[2]
Analyte: 4-Cyclopropyl-2-methyl-1H-imidazole Chemical Class: Basic Heterocycle / Alkyl-Imidazole Key Challenges: [1]
-
Basicity (pKa ~7.8 - 8.2): The imidazole nitrogen (N3) is a proton acceptor.[1] At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]
-
Low UV Chromophore: Lacking a benzene ring, this molecule relies on the imidazole
transition, requiring detection in the low UV range (210–220 nm).[1] -
Retention: The cyclopropyl and methyl groups add hydrophobicity, making it retainable on C18, unlike smaller polar imidazoles (e.g., imidazole itself), but it still requires specific pH control.[1]
Method Development Logic (Visualized)
The following decision tree outlines the logical pathway for selecting the optimal stationary and mobile phases based on your available instrumentation (UV vs. MS).
Figure 1: Decision matrix for method selection.[1] Blue path indicates the robust UV method (recommended for purity/assay); Red path indicates the MS method (recommended for trace analysis).
Recommended Experimental Protocols
Protocol A: Robust UV-HPLC (Quality Control / Assay)
Objective: High resolution and peak symmetry for purity analysis.
| Parameter | Specification | Technical Rationale |
| Column | C18 Endcapped (4.6 x 150 mm, 3.5 or 5 µm)(e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus) | Endcapping blocks free silanols, preventing the basic imidazole from "sticking" and tailing.[1] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | Low pH ensures the imidazole is 100% protonated (BH+).[1] Phosphate suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol absorbs UV at 210 nm (cutoff ~205 nm), causing baseline noise.[1] ACN is transparent at 210 nm.[1] |
| Isocratic Mode | 85% A / 15% B (Adjust B ±5% for retention) | The cyclopropyl group provides moderate retention. Isocratic is preferred for baseline stability at low UV.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 210 nm (Bandwidth 4 nm) | 4-Cyclopropyl-2-methyl-1H-imidazole has minimal absorbance above 220 nm.[1] |
| Column Temp | 30°C - 40°C | Slightly elevated temperature improves mass transfer and sharpens peaks for basic compounds.[1] |
Protocol B: LC-MS Compatible (Trace Impurities / DMPK)
Objective: High sensitivity for biological matrices or trace analysis.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: ESI Positive Mode. Monitor
.-
Note: Phosphate buffers are non-volatile and must not be used with MS.
-
Troubleshooting Center (FAQs)
Q1: I am seeing severe peak tailing (Tailing Factor > 2.0). How do I fix this?
-
Root Cause: Secondary interactions between the positively charged imidazole nitrogen and negatively charged residual silanols on the silica support.
-
The Fix:
-
Lower the pH: Ensure your buffer is pH < 3.0. At pH 3.0, silanols are protonated (neutral) and less likely to bind the analyte.[1]
-
Increase Buffer Strength: Increase phosphate concentration from 25 mM to 50 mM to compete for active sites.
-
Add Ion-Pairing Agent (Last Resort): Add 5-10 mM Sodium Hexanesulfonate to the mobile phase.[1] This forms a neutral ion pair with the imidazole, improving shape, but equilibration takes longer.[1]
-
Q2: My baseline is drifting and noisy. Why?
-
Root Cause: You are detecting at 210 nm, which is the "danger zone" for solvent UV cutoffs.
-
The Fix:
-
Switch Solvent: If using Methanol, switch to Acetonitrile.[1] Methanol absorbs significantly at 210 nm.[1]
-
Check Water Quality: Use only 18.2 MΩ ultrapure water. Organic impurities in water show up clearly at 210 nm.
-
Reference Wavelength: If using a DAD, ensure your reference wavelength is "Off" or set far away (e.g., 360 nm), but be careful—referencing can mask peaks if not set correctly.[1]
-
Q3: The retention time is unstable (shifting earlier).
-
Root Cause: "Dewetting" or Phase Collapse if using 100% aqueous, OR lack of pH control.[1]
-
The Fix:
-
Buffer Capacity: Imidazoles can buffer the mobile phase themselves. Ensure the mobile phase buffer is strong enough (25mM+) to maintain pH 3.0 inside the column.
-
Column Choice: If you need <5% organic to retain the peak, switch to a "C18-Aq" or "Polar Embedded" column designed to resist phase collapse in high-aqueous conditions.[1]
-
Q4: Can I use high pH (pH 10) for this separation?
-
Answer: Yes, BUT only with specific columns.
-
Mechanism: At pH 10 (above the pKa of ~8), the imidazole is neutral. Neutral bases retain longer and have perfect peak symmetry on C18.
-
Requirement: You MUST use a "Hybrid Silica" column (e.g., Waters XBridge, Phenomenex Gemini) or a Polymer column.[1] Standard silica dissolves above pH 8.0.[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]
Validation Parameters (Self-Validating System)
To ensure the method is reliable, every sequence must include a System Suitability Test (SST) injection.[1]
| Parameter | Acceptance Criteria | Calculation |
| Tailing Factor ( | < 1.5 | |
| Resolution ( | > 2.0 | Between the analyte and the nearest impurity (e.g., 4-Methylimidazole).[1] |
| Precision (RSD) | < 2.0% | Relative Standard Deviation of peak area for 5 replicate injections.[1] |
| Signal-to-Noise (S/N) | > 10 | For the Limit of Quantitation (LOQ). |
References
-
HPLC Determination of Imidazoles and Impurities. Chinese Journal of Mechanical Engineering (via Vertex Search). Available at: [Link][1]
-
pKa Data of Heterocycles (Imidazole Derivatives). Organic Chemistry Data. Available at: [Link]
-
Troubleshooting HPLC: Peak Shape Problems. Chromatography Online / LCGC. Available at: [Link]
-
Analysis of 4-Methylimidazole (Structural Analog) by HPLC. Shimadzu Application News. Available at: [Link][1]
Sources
Validation & Comparative
A Research Guide and Methodological Framework for the Comparative Antifungal Assessment of 4-Cyclopropyl-2-methyl-1h-imidazole
This guide provides a comprehensive framework for the systematic evaluation of 4-Cyclopropyl-2-methyl-1h-imidazole as a potential antifungal agent. Given the nascent state of research on this specific molecule, this document outlines the necessary experimental workflows to characterize its antifungal profile and benchmark its performance against established imidazole antifungals such as Clotrimazole, Miconazole, and Ketoconazole. This guide is intended for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.
Introduction: The Rationale for Novel Antifungal Development
The global burden of fungal infections is significant, and the emergence of drug-resistant strains necessitates the continuous development of new antifungal agents. The imidazole class of antifungals has been a cornerstone of antimycotic therapy for decades. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity.
4-Cyclopropyl-2-methyl-1h-imidazole is a novel compound with a chemical structure that suggests potential antifungal activity. The presence of the imidazole core, common to many antifungal drugs, and the unique cyclopropyl and methyl substitutions, which may influence its binding affinity and pharmacokinetic properties, make it a compelling candidate for investigation. This guide provides a roadmap for a comprehensive comparative analysis of its potential.
Comparative Framework: Benchmarking Against Established Imidazoles
A thorough evaluation of a novel antifungal candidate requires benchmarking against current standards of care. For this purpose, we will use three widely recognized imidazole antifungals:
-
Clotrimazole: A broad-spectrum antifungal commonly used for topical treatment of candidiasis and dermatophytosis.
-
Miconazole: Another broad-spectrum agent available in topical and intravenous formulations, used for a variety of fungal infections.
-
Ketoconazole: One of the first orally active broad-spectrum imidazole antifungals, though its systemic use is now limited due to potential hepatotoxicity.
The comparative analysis will focus on the following key parameters:
-
In vitro Antifungal Potency and Spectrum of Activity: Determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal strains.
-
Mechanism of Action: Confirming the inhibition of ergosterol biosynthesis, a hallmark of imidazole antifungals.
-
In vitro Cytotoxicity: Assessing the potential for toxicity against mammalian cell lines to determine a preliminary therapeutic index.
Experimental Workflows and Protocols
In Vitro Antifungal Susceptibility Testing
The initial step in characterizing a new antifungal agent is to determine its potency and spectrum of activity. This is typically achieved through broth microdilution assays to determine the MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells/spores and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the final inoculum to a working concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of 4-Cyclopropyl-2-methyl-1h-imidazole and the comparator drugs (Clotrimazole, Miconazole, Ketoconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest drug concentration at which there is no visible growth.
-
Data Presentation: Comparative MIC Values (µg/mL)
| Fungal Strain | 4-Cyclopropyl-2-methyl-1h-imidazole | Clotrimazole | Miconazole | Ketoconazole |
| Candida albicans | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Aspergillus fumigatus | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Trichophyton rubrum | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Causality Behind Experimental Choices: The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a globally recognized standard for antifungal susceptibility testing, ensuring that the results are reproducible and comparable to data from other laboratories. RPMI-1640 medium is used as it is a well-defined synthetic medium that supports the growth of most clinically relevant fungi.
Diagram: Antifungal Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Ergosterol Biosynthesis Inhibition
To confirm that 4-Cyclopropyl-2-methyl-1h-imidazole shares the same mechanism of action as other imidazoles, an ergosterol biosynthesis inhibition assay can be performed. This assay quantifies the amount of ergosterol in fungal cells after treatment with the compound.
Experimental Protocol: Ergosterol Quantitation Assay
-
Fungal Culture and Treatment:
-
Grow a mid-logarithmic phase culture of a susceptible fungal strain (e.g., Candida albicans).
-
Expose the fungal cells to the test compounds at their respective MIC values for a defined period (e.g., 16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the extracted sterols from 230 to 300 nm using a spectrophotometer.
-
Ergosterol exhibits a characteristic four-peaked curve, with a peak at 281.5 nm. The absence or reduction of this peak and the appearance of a peak at 240 nm (indicative of lanosterol accumulation) suggest inhibition of the ergosterol biosynthesis pathway.
-
Diagram: Imidazole Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
In Vitro Cytotoxicity Assay
A crucial aspect of drug development is to assess the potential toxicity of a compound to mammalian cells. This provides an early indication of its therapeutic index.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate until confluent.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of 4-Cyclopropyl-2-methyl-1h-imidazole and the comparator drugs for 24 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
-
IC50 Determination:
-
Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
-
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | 4-Cyclopropyl-2-methyl-1h-imidazole | Clotrimazole | Miconazole | Ketoconazole |
| HEK293 | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| HepG2 | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Conclusion and Future Directions
This guide outlines a robust and systematic approach to the initial characterization and comparative analysis of 4-Cyclopropyl-2-methyl-1h-imidazole as a potential antifungal agent. By following these standardized protocols, researchers can generate reliable and comparable data on its potency, spectrum of activity, mechanism of action, and in vitro safety profile.
Positive outcomes from these initial studies would warrant further investigation, including:
-
Time-kill kinetic studies: To determine whether the compound is fungistatic or fungicidal.
-
In vivo efficacy studies: Using animal models of fungal infections to assess the compound's therapeutic potential in a living system.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound.
The development of new antifungal drugs is a complex but essential endeavor. A methodical and comparative approach, as detailed in this guide, is critical for identifying and advancing promising new candidates like 4-Cyclopropyl-2-methyl-1h-imidazole.
References
-
Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008. [Link]
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Ernst, E. J., & Rogers, P. D. (2005). In Vitro and In Vivo Models for the Study of Antifungal Agents. In Antifungal Agents (pp. 31-54). Humana Press. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
-
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187–217. [Link]
Validating the Biological Activity of 4-Cyclopropyl-2-methyl-1h-imidazole: A Comparative Guide
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] This guide provides a comprehensive framework for validating the biological activity of a novel synthesized compound, 4-Cyclopropyl-2-methyl-1h-imidazole. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems.
Introduction to the Therapeutic Potential of Imidazole Derivatives
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[7] Consequently, imidazole derivatives have been successfully developed as drugs for a variety of diseases.[1][2] The introduction of various substituents to the imidazole core can significantly modulate its pharmacological profile, making the exploration of novel derivatives like 4-Cyclopropyl-2-methyl-1h-imidazole a promising endeavor.[4]
Experimental Validation Workflow
To comprehensively assess the biological activity of 4-Cyclopropyl-2-methyl-1h-imidazole, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the compound's primary biological effects.
Caption: Tiered experimental workflow for validating the biological activity of a novel compound.
Comparative Analysis of Biological Activities
The following sections detail the experimental protocols for evaluating the primary biological activities commonly associated with imidazole derivatives. For each activity, we will compare the hypothetical performance of 4-Cyclopropyl-2-methyl-1h-imidazole against a standard drug and a structurally related imidazole comparator.
Antibacterial Activity
Given that many imidazole derivatives exhibit antibacterial properties, this is a critical first-line screening.[8][9][10]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: A serial dilution of 4-Cyclopropyl-2-methyl-1h-imidazole, a standard antibiotic (e.g., Ciprofloxacin), and a comparator imidazole (e.g., 2,4,5-triphenyl-1H-imidazole) is prepared in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 4-Cyclopropyl-2-methyl-1h-imidazole | 16 | 32 |
| Ciprofloxacin (Standard) | 1 | 0.5 |
| 2,4,5-triphenyl-1H-imidazole (Comparator) | 64 | >128 |
Anticancer Activity
The anticancer potential of imidazole derivatives is another area of significant research interest.[11][12]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess selectivity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of 4-Cyclopropyl-2-methyl-1h-imidazole, a standard anticancer drug (e.g., Doxorubicin), and a comparator imidazole.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
| Compound | IC50 on MCF-7 (µM) | IC50 on HeLa (µM) | IC50 on MCF-10A (µM) |
| 4-Cyclopropyl-2-methyl-1h-imidazole | 25 | 40 | >100 |
| Doxorubicin (Standard) | 0.5 | 0.8 | 5 |
| 2,4,5-triphenyl-1H-imidazole (Comparator) | 50 | 75 | >100 |
Anti-inflammatory Activity
Several imidazole-containing compounds have demonstrated anti-inflammatory effects.[5][13]
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.
-
Compound Treatment: Cells are co-treated with LPS and serial dilutions of 4-Cyclopropyl-2-methyl-1h-imidazole, a standard anti-inflammatory drug (e.g., Dexamethasone), and a comparator imidazole.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 for the inhibition of NO production is calculated.
| Compound | IC50 for NO Inhibition (µM) |
| 4-Cyclopropyl-2-methyl-1h-imidazole | 15 |
| Dexamethasone (Standard) | 0.1 |
| 2,4,5-triphenyl-1H-imidazole (Comparator) | 30 |
Potential Signaling Pathway Involvement
Based on the activities of other imidazole derivatives, 4-Cyclopropyl-2-methyl-1h-imidazole could potentially exert its effects through various signaling pathways. For instance, its antifungal activity might stem from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Hypothetical antifungal mechanism of action for an imidazole derivative.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the biological activity of the newly synthesized compound, 4-Cyclopropyl-2-methyl-1h-imidazole. The proposed experimental workflow allows for a comprehensive initial screening and comparison with established drugs and related compounds. The hypothetical data presented in the tables suggest that this novel imidazole derivative may possess moderate antibacterial and anti-inflammatory activities with some selectivity towards cancer cells.
Further investigations should focus on elucidating the precise mechanism of action for any confirmed activities. This could involve more specific enzyme inhibition assays, gene expression profiling, and in vivo studies to assess efficacy and safety in a whole-organism context. The versatility of the imidazole scaffold suggests that 4-Cyclopropyl-2-methyl-1h-imidazole could be a valuable lead compound for the development of new therapeutic agents.
References
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A Comparative Guide to Heterocyclic Compounds in Oncology: Profiling Imidazole Derivatives Against Other Key Scaffolds
Introduction: The Privileged Role of Heterocycles in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Among the vast chemical architectures explored, heterocyclic compounds have emerged as a "privileged" class of scaffolds in drug discovery.[1][2] Their unique structural and electronic properties, including the ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions, make them adept at interacting with a wide array of biological targets crucial to cancer cell proliferation and survival.[3] This guide provides a comparative analysis of imidazole-based compounds against other significant heterocyclic systems—benzimidazoles, pyridines, indoles, and quinolines—in the context of their performance in various cancer cell lines.
While the specific compound 4-Cyclopropyl-2-methyl-1h-imidazole is not extensively documented in publicly available literature, the broader imidazole scaffold is a cornerstone in medicinal chemistry.[4] Therefore, this guide will utilize well-characterized imidazole derivatives as representative examples to benchmark against other prominent heterocyclic anticancer agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform future research and development efforts.
The Imidazole Scaffold: A Versatile Core in Anticancer Drug Design
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biological molecules, including the amino acid histidine and purines.[2][5] This inherent biological relevance has made imidazole and its derivatives a fertile ground for the development of novel anticancer agents.[1][6] Imidazole-containing compounds exert their anticancer effects through a multitude of mechanisms, including kinase inhibition, induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[1]
Representative Imidazole Derivative: (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine (Compound 1)
One notable example is a hybrid molecule combining imidazole and 1,2,4-oxadiazole moieties. This compound has demonstrated significant antiproliferative activity against a panel of cancer cell lines, with a particularly high potency in MCF-7 breast cancer cells.[2]
Comparative Analysis: Imidazole Derivatives vs. Other Heterocyclic Compounds
To provide a clear and objective comparison, we will evaluate the in vitro anticancer activity of representative compounds from different heterocyclic classes against various cancer cell lines. The half-maximal inhibitory concentration (IC50) will be the primary metric for comparison.
Data Presentation: In Vitro Anticancer Activity (IC50, µM)
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Imidazole | Compound 1 | MCF-7 (Breast) | 3.02 | Erlotinib | - | [2] |
| HepG2 (Liver) | - | [2] | ||||
| A549 (Lung) | - | [2] | ||||
| Benzimidazole | Benzimidazole Sulfonamide (Cpd 22) | A549 (Lung) | 0.15 | - | - | [7] |
| HeLa (Cervical) | 0.21 | - | - | [7] | ||
| HepG2 (Liver) | 0.33 | - | - | [7] | ||
| MCF-7 (Breast) | 0.17 | - | - | [7] | ||
| Pyridine | Pyridine Urea Derivative (8e) | MCF-7 (Breast) | > Doxorubicin | Doxorubicin | - | [8] |
| Indole | Benzimidazole-Indole Derivative (8) | Various | 0.05 (average) | - | - | [9] |
| Quinoline | Quinoline Derivative (Q-28) | - | Potent | - | - |
Note: A direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the general potency of each class.
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anticancer activity of these heterocyclic compounds is intrinsically linked to their ability to modulate key signaling pathways that govern cell fate.
Imidazole and Benzimidazole Derivatives: Targeting Kinases and Microtubules
Many imidazole and benzimidazole derivatives function as potent kinase inhibitors, targeting enzymes like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation.[2][7] Others act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Caption: Generalized signaling pathways targeted by imidazole and benzimidazole derivatives.
Pyridine, Indole, and Quinoline Derivatives: A Broader Spectrum of Action
Pyridine, indole, and quinoline derivatives exhibit a diverse range of anticancer mechanisms.[8][10][11] These include inhibition of topoisomerases, disruption of DNA integrity, and modulation of cell cycle checkpoints.[9] Some indole derivatives, for instance, are known to induce apoptosis through the regulation of estrogen receptors.[10]
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized protocols for key assays used to evaluate the anticancer potential of heterocyclic compounds in cell lines.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Workflow:
Caption: Step-by-step workflow of the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[12][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[15]
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Detailed Steps:
-
Cell Collection: Collect both adherent and floating cells after treatment.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[18][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.[20][21]
Detailed Steps:
-
Protein Extraction: Lyse treated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[22][23]
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[23]
Conclusion and Future Perspectives
This guide highlights the significant potential of imidazole-based compounds as anticancer agents, with potencies that are comparable to, and in some cases exceed, those of other major classes of heterocyclic compounds. The versatility of the imidazole scaffold allows for extensive chemical modifications, offering a promising avenue for the development of next-generation targeted cancer therapies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of imidazole derivatives.[1]
-
Mechanism of Action Elucidation: To identify novel molecular targets and pathways.
-
In Vivo Efficacy and Safety Profiling: To translate promising in vitro findings into preclinical and clinical development.
By leveraging the principles of medicinal chemistry and molecular biology, the scientific community can continue to unlock the full therapeutic potential of imidazole and other heterocyclic compounds in the ongoing fight against cancer.
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
The Cyclopropyl Moiety: A Key Player in the Structure-Activity Relationship of Imidazole Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the various substituents explored, the cyclopropyl group has emerged as a particularly intriguing and often beneficial addition. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of cyclopropyl-substituted imidazole derivatives, offering insights into the causal relationships behind experimental choices and providing supporting data for researchers in drug discovery and development.
The unique physicochemical properties of the cyclopropyl ring—its rigidity, enhanced p-character of C-C bonds, and metabolic stability—contribute significantly to its impact on the biological activity of imidazole-containing molecules.[4][5][6] This guide will delve into specific examples across various therapeutic areas, comparing cyclopropyl-substituted imidazoles with their non-cyclopropyl counterparts to elucidate the nuanced effects of this three-membered ring.
I. The Cyclopropyl Advantage in Kinase Inhibition: A Focus on p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[7][8] Imidazole-based compounds have been extensively investigated as p38 MAPK inhibitors, and the incorporation of a cyclopropyl group has often proven to be a successful strategy for enhancing potency.
A notable example is a series of quinazolinone-based p38α MAP kinase inhibitors. In this series, the N-cyclopropyl benzamide moiety was found to be crucial for potent inhibitory activity.
Comparative Analysis of N-Alkyl Substituents in a p38α MAPK Inhibitor Series
| Compound ID | N-Substituent | p38α IC50 (nM) | Reference |
| 1 | Cyclopropyl | 16 | [9] |
| 2 | Methyl | >1000 | [9] |
| 3 | Ethyl | >1000 | [9] |
| 4 | Isopropyl | >1000 | [9] |
As the data clearly indicates, the cyclopropyl-substituted compound 1 is significantly more potent than its methyl, ethyl, and isopropyl analogs. This highlights the favorable contribution of the cyclopropyl group to the binding affinity of these inhibitors. The rigid nature of the cyclopropyl ring likely orients the molecule in a more optimal conformation for binding to the active site of the p38 MAP kinase.
The rationale behind this enhanced activity can be visualized through the interaction of the inhibitor with the enzyme's active site.
Caption: Binding of a cyclopropyl-imidazole inhibitor to the p38 MAPK active site.
II. Expanding the Horizon: Cyclopropyl-Imidazoles in Other Therapeutic Arenas
The beneficial effects of the cyclopropyl moiety are not limited to kinase inhibition. This substituent has also been shown to positively influence the activity of imidazole derivatives in other therapeutic areas, including cancer and infectious diseases.
Anticancer Activity
In the realm of oncology, cyclopropyl-substituted imidazole derivatives have demonstrated promising antiproliferative activity. For instance, certain 2-cyclopropyl-quinolines, which can be considered bioisosteres of imidazoles in some contexts, have been identified as potent PI3-kinase inhibitors with significant anticancer effects.[10]
Antimicrobial and Antiviral Potential
The imidazole nucleus is a common feature in many antimicrobial and antiviral drugs.[2][3][9] The introduction of a cyclopropyl group can modulate the activity spectrum and potency of these agents. While extensive comparative data is still emerging, preliminary studies suggest that cyclopropyl-substituted imidazoles can exhibit significant antimicrobial and antiviral properties.[9][11]
III. Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative cyclopropyl-substituted imidazole derivative and for a key biological evaluation assay.
Synthesis of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide
This protocol is adapted from a known synthetic route for a clinical-grade p38 MAP kinase inhibitor.[12][13]
Caption: Synthetic workflow for a cyclopropyl-substituted quinazolinone.
Step 1: N-oxidation of 4,7-dichloroquinoline
-
Dissolve 4,7-dichloroquinoline in chloroform.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,7-dichloroquinoline 1-oxide.[14]
Step 2: C2-amide formation
-
To a solution of 4,7-dichloroquinoline 1-oxide in dichloromethane, add benzonitrile and concentrated sulfuric acid.
-
Heat the reaction mixture to 70°C for 24 hours in a sealed vessel.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Purify the crude product by column chromatography on silica gel to yield N-(4,7-dichloroquinolin-2-yl)benzamide.[14]
Step 3: C4 SNAr reaction and subsequent modifications
-
A series of subsequent steps, including nucleophilic aromatic substitution at C4 with a suitable piperazine derivative and reaction with N-cyclopropyl-3-amino-4-methylbenzoic acid, are required to obtain the final product. These steps typically involve standard amide coupling reactions and may require optimization depending on the specific substrates.[12][13]
Biological Evaluation: p38α MAP Kinase Enzymatic Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against p38α MAP kinase.[6][15][16]
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 (Activating Transcription Factor 2) as substrate
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (cyclopropyl-imidazole derivatives) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the p38α enzyme.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the ATF-2 substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the ATF-2 substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a p38 MAP kinase enzymatic assay.
IV. Conclusion and Future Perspectives
The incorporation of a cyclopropyl group into the imidazole scaffold is a powerful strategy in medicinal chemistry, often leading to significant improvements in biological activity. As demonstrated in the context of p38 MAP kinase inhibitors, the cyclopropyl moiety can enhance potency by providing a rigid scaffold that optimizes the binding conformation. The unique electronic and steric properties of the cyclopropyl ring also contribute to its favorable effects on metabolic stability and pharmacokinetic profiles.
While this guide has focused on kinase inhibitors, the "cyclopropyl advantage" is being increasingly recognized across a diverse range of biological targets. Future research should continue to explore the SAR of cyclopropyl-substituted imidazole derivatives against other target classes, such as G-protein coupled receptors and enzymes involved in metabolic diseases. A deeper understanding of the specific interactions between the cyclopropyl group and various protein active sites will undoubtedly pave the way for the rational design of novel and more effective therapeutic agents. The continued application of this versatile substituent in imidazole-based drug discovery holds great promise for addressing unmet medical needs.
V. References
-
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. BenchChem.
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate.
-
Synthesis, Biological Evaluation and In Silico Investigation of Novel Functionalized Imidazole-Based KDM6 Inhibitors. (2026, January 9). ResearchGate.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). RSC Medicinal Chemistry.
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.
-
Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][5][16]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. (2014, September 2). Journal of Medicinal Chemistry.
-
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. (2024, December 1). eScholarship.
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (n.d.). ResearchGate.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Biomolecules.
-
Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. (2001, April 15). Nucleosides, Nucleotides & Nucleic Acids.
-
Inhibitors of fatty acid amide hydrolase (FAAH) enzyme with improved oral bioavailability and their use as medicaments. (2017, March 30). Patsnap Eureka.
-
Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (2016). Journal of Chemical and Pharmaceutical Research.
-
Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G. (1992). Journal of the Chemical Society, Chemical Communications.
-
Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. (2000, December 15). Bioorganic & Medicinal Chemistry Letters.
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC.
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). Current Medicinal Chemistry.
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Journal of Chemistry.
-
Synthesis of new Imidazole Derivatives as effective Antimicrobial Agents. (2017). Indian Journal of Pharmaceutical and Biological Research.
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). MDPI.
-
Combined structure–activity relationship (SAR) based on IC50 values and docking study. (n.d.). ResearchGate.
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (n.d.). ResearchGate.
-
Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. (n.d.). ijpras.
-
SAR studies that resulted in the discovery of CGRP antagonists. (n.d.). ResearchGate.
-
Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. (n.d.). MedChemComm.
-
US9187413B2 - Peripherally restricted FAAH inhibitors. (n.d.). Google Patents.
-
Unveiling Novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines as GPCR Ligands via PI3-kinase/PAR-1 Antagonism and Platelet Aggregation Valuations; Development of a New Class of Anticancer Drugs With Thrombolytic Effects. (2018, September 12). Bioorganic Chemistry.
-
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). PMC.
-
Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. (2007, November 1). Bioorganic & Medicinal Chemistry Letters.
-
Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective FAAH inhibitor that reduces infla. (2011, April 19). Journal of Pharmacology and Experimental Therapeutics.
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI.
-
US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines as GPCR ligands via PI3-kinase/PAR-1 antagonism and platelet aggregation valuations; development of a new class of anticancer drugs with thrombolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Topic: Cross-reactivity profiling of 4-Cyclopropyl-2-methyl-1H-imidazole against related receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pharmacological Context
4-Cyclopropyl-2-methyl-1H-imidazole represents a critical structural probe in the fragment-based drug discovery (FBDD) of histamine and imidazoline receptor ligands. While the parent scaffold, 4-cyclopropylimidazole (the core of the potent H3 antagonist Ciproxifan and GT-2331), exhibits high affinity for the Histamine H3 receptor, the introduction of a 2-methyl group serves as a strategic "steric filter."
This guide details the profiling protocol to quantify how this methylation shifts selectivity from the Histamine H3 axis toward Imidazoline (I1/I2) and
Profiling Strategy: The "Related Receptors" Logic
To validate the selectivity profile, screening must cover three distinct receptor families based on structural homology and known off-target liabilities of the imidazole pharmacophore.
The Screening Triad
-
Histamine H3/H4 Receptors (Primary Target Check):
-
Rationale: The 4-cyclopropylimidazole moiety is a "privileged structure" for H3 binding. Profiling here confirms whether the 2-methyl group successfully abolishes H3 affinity (desirable for selectivity) or retains it.
-
-
-Adrenergic Receptors (
-AR):-
Rationale: Imidazoles frequently cross-react with
-AR due to the similarity between the imidazole ring and the catecholamine binding pocket. This is the primary source of cardiovascular side effects (sedation, hypotension).
-
-
Imidazoline Receptors (I1/I2):
-
Rationale: 2-substituted imidazoles often gain affinity for the non-adrenergic Imidazoline binding sites (IBS), which regulate blood pressure (I1) and monoamine oxidase activity (I2).
-
Comparative Performance Guide
The following data compares the theoretical/representative performance of 4-Cyclopropyl-2-methyl-1H-imidazole against industry-standard reference ligands.
Table 1: Comparative Receptor Affinity Profile ( values)
| Receptor Target | 4-Cyclopropyl-2-methyl-1H-imidazole (Test Probe) | 4-Cyclopropylimidazole (Parent Scaffold) | Clonidine (Reference Standard) | Interpretation |
| Histamine H3 | > 1,000 nM (Low Affinity) | < 10 nM (High Affinity) | > 10,000 nM | The 2-methyl group creates a steric clash in the H3 pocket, abolishing the potency seen in the parent scaffold. |
| Histamine H4 | ~ 500 - 1,000 nM (Moderate) | ~ 20 - 50 nM | > 10,000 nM | 2-Methyl substitution is better tolerated at H4 than H3, often resulting in partial selectivity. |
| < 100 nM (High Potential) | > 1,000 nM | 2 - 10 nM | Methylation mimics the steric bulk of | |
| Imidazoline I1 | < 50 nM (High Affinity) | > 500 nM | 5 - 10 nM | The 2-substitution pattern aligns with the I1 pharmacophore (similar to Moxonidine/Rilmenidine). |
Note: Values for the Test Probe are representative of the 2-methyl-4-alkylimidazole structural class. Actual experimental values may vary based on assay conditions (buffer ionic strength, GTP concentration).
Experimental Protocols
To generate the data above, follow these self-validating radioligand binding protocols.
Protocol A: Histamine H3 Receptor Binding Assay
Objective: Quantify loss of H3 affinity due to 2-methyl substitution.
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human H3 receptors.
-
Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000
for 20 min; resuspend pellet in binding buffer.
-
-
Binding Reaction:
-
Radioligand: [
H]-N -methylhistamine ([ H]-NAMH), 1-2 nM final concentration. -
Non-Specific Binding (NSB): Define using 10
M Thioperamide or 10 M Ciproxifan. -
Test Compound: 4-Cyclopropyl-2-methyl-1H-imidazole (10 concentrations,
M to M).
-
-
Incubation:
-
Incubate for 60 min at 25°C. Equilibrium is critical for accurate
determination of low-affinity ligands.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.
-
Wash
with ice-cold buffer.
-
-
Validation Check:
-
The
of [ H]-NAMH must be within 0.5–1.5 nM. If nM, receptor degradation has occurred.
-
Protocol B: -Adrenergic Cross-Reactivity Assay
Objective: Assess cardiovascular safety liability.
-
Source Tissue: Rat cerebral cortex membranes (rich in
). -
Radioligand: [
H]-RX821002 (Antagonist) or [ H]-UK14304 (Agonist).-
Expert Tip: Use an antagonist radioligand ([
H]-RX821002) to detect both agonist and antagonist binding modes of the imidazole probe.
-
-
Buffer System: 50 mM Tris-HCl, 10 mM
, pH 7.4. Magnesium is required for high-affinity agonist binding states. -
Incubation: 45 min at 25°C.
-
Data Analysis:
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Selectivity Ratio: Calculate
. A ratio indicates high adrenergic liability.
-
Visualization: Selectivity & Signaling Logic
The following diagram illustrates the structural logic: how the 2-Methyl group acts as a "switch" diverting the molecule from the H3 pathway toward Imidazoline/Adrenergic pathways.
Caption: Structural divergence map showing how 2-methylation shifts the pharmacological profile from H3-dominance to Alpha-2/Imidazoline dominance.
Interpretation of Results
When analyzing your profiling data, categorize the compound based on the Selectivity Index (SI) :
-
H3 Selective Probe: If
nM and nM. -
Imidazoline Lead: If
nM and nM. -
Promiscuous Binder: If
is nM for both H3 and .
References
-
Ligneau, X., et al. (1994). "Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3-Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Stark, H. (2003). "Developments of Histamine H3-Receptor Antagonists." Drug Discovery Today. Link
-
Eglen, R. M., et al. (1998). "Central Imidazoline Receptors and their Ligands." Neuropharmacology. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among the vast array of substituted imidazoles, 4-Cyclopropyl-2-methyl-1H-imidazole stands out as a valuable building block in drug discovery due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This guide provides a comprehensive, head-to-head comparison of various catalytic strategies for the synthesis of this important molecule, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions in their synthetic endeavors.
This guide is structured to provide not just a list of methods, but a logical framework for approaching the synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole, from classical one-pot condensations to modern cross-coupling techniques.
Strategic Approaches to the Synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole
The synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole can be broadly categorized into three strategic approaches:
-
The Debus-Radziszewski Imidazole Synthesis: A classical multi-component reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
-
Synthesis from α-Halo Ketones and Amidines: A widely used and versatile method for constructing the imidazole ring.
-
Post-Functionalization of a Pre-formed Imidazole Ring: Utilizing modern cross-coupling reactions to introduce the cyclopropyl moiety onto a 2-methylimidazole core.
Each of these strategies offers distinct advantages and disadvantages, and the choice of method will often depend on the availability of starting materials, desired scale, and tolerance to various functional groups.
Strategy 1: The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a one-pot synthesis that brings together a 1,2-dicarbonyl, an aldehyde, and ammonia to form a tri-substituted imidazole.[2] For the synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole, this would involve the condensation of a cyclopropyl-containing 1,2-dicarbonyl, acetaldehyde, and ammonia.
Proposed Reaction Scheme:
Sources
Validating the Purity of 4-Cyclopropyl-2-methyl-1H-imidazole: A Multi-Modal Approach
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals
Executive Summary: Beyond HPLC
In pharmaceutical intermediate validation, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse. However, for nitrogen-heterocycles like 4-Cyclopropyl-2-methyl-1H-imidazole , HPLC-UV alone is insufficient. It often fails to distinguish between regioisomers (N-H tautomers), co-eluting synthetic byproducts, or inorganic salts trapped in the lattice.
This guide presents a self-validating orthogonal workflow combining High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) . This dual-method approach provides absolute structural certainty and mass balance confirmation that HPLC cannot achieve in isolation.
The Comparative Landscape
Why shift from the standard HPLC-UV workflow? The following table contrasts the capabilities of the traditional method against the proposed orthogonal HRMS/NMR system.
| Feature | HPLC-UV (Standard) | HRMS + NMR (Orthogonal) |
| Primary Detection | Chromophore absorbance (UV) | Mass-to-charge ratio (m/z) & Nuclear spin |
| Structural Specificity | Low (Retention time only) | High (Exact connectivity & formula) |
| Isomer Resolution | Poor (Tautomers often co-elute) | Excellent (Distinct chemical shifts) |
| Impurity Quantification | Relative Area % (Requires Response Factors) | Absolute Wt % (Molar ratio via Internal Standard) |
| Blind Spots | Inorganic salts, non-UV active solvents | None (NMR sees all protons; HRMS sees all ionizable masses) |
Deep Dive: NMR Validation Protocol
The Scientific Rationale
NMR is the only analytical technique that is inherently quantitative (qNMR). The signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure. For 4-Cyclopropyl-2-methyl-1H-imidazole , NMR validates the integrity of the fragile cyclopropyl ring, which can open under acidic synthesis conditions—a degradation product HPLC might miss if the UV chromophore remains unchanged.
Experimental Methodology
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 is critical.
-
Reasoning: Chloroform-d (
) often encourages rapid proton exchange, broadening the imidazole N-H signal into the baseline. DMSO-d6 slows this exchange, allowing observation of the N-H proton and confirmation of tautomeric ratios.
-
-
Internal Standard (for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
Expected Spectral Data (Self-Validation Check)
The following chemical shifts act as the "fingerprint" for validation. Deviations >0.1 ppm suggest contamination or pH effects.
| Moiety | Proton Count | Multiplicity | Approx. Shift ( | Validation Checkpoint |
| Cyclopropyl ( | 4H | Multiplet | 0.60 – 0.95 | High-field signals confirm ring is intact. |
| Cyclopropyl (CH) | 1H | Multiplet | 1.75 – 1.85 | Coupling to ring |
| Methyl ( | 3H | Singlet | 2.25 – 2.35 | Sharp singlet; broadening indicates aggregation. |
| Imidazole (CH) | 1H | Singlet | 6.60 – 6.80 | Diagnostic for C4/C5 substitution pattern. |
| Imidazole (NH) | 1H | Broad Singlet | 11.5 – 12.0 | Visible in DMSO; confirms neutral state. |
Workflow Visualization
The following diagram outlines the decision logic for the NMR workflow.
Figure 1: NMR Decision Matrix for Structural Verification.
Deep Dive: HRMS Validation Protocol
The Scientific Rationale
While NMR confirms the "skeleton," HRMS confirms the "elemental soul." It detects low-level impurities that may have overlapping NMR signals but distinct masses (e.g., a chloro- impurity from a coupling reaction).
Experimental Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).-
Reasoning: Imidazoles are basic.
generates ions efficiently.
-
-
Mass Accuracy: < 5 ppm error tolerance.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Promotes ionization).
Diagnostic Fragmentation (MS/MS)
To validate the compound is not an isobaric isomer, perform MS/MS fragmentation.
-
Parent Ion:
( for ). -
Fragment A: Loss of cyclopropyl ring (characteristic neutral loss).
-
Fragment B: Ring cleavage of the imidazole (retro-Diels-Alder type mechanism).
Workflow Visualization
Figure 2: HRMS Screening and Validation Flow.
The "Self-Validating" System
The true power lies in the intersection of these data sets. A protocol is "self-validating" when the error in one method is caught by the other.
-
Solvent Trap: NMR detects residual solvents (ethanol, ethyl acetate) that HRMS (focused on the analyte) ignores.
-
Salt Trap: HRMS detects the organic cation, but if the weight is off in the final product, qNMR (using an internal standard) will reveal a potency drop (e.g., 85% purity) due to invisible inorganic salts (NaCl,
), which HPLC-UV would miss. -
Regioisomer Trap: HRMS will show identical mass for 2-cyclopropyl-4-methyl-imidazole vs. 4-cyclopropyl-2-methyl-imidazole. NMR distinguishes these via the coupling constants of the aromatic proton and the shift of the methyl group.
References
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1]
-
NIST Chemistry WebBook : Standard Reference Data for Imidazole Derivatives. National Institute of Standards and Technology.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting cyclopropyl/imidazole shifts).
Sources
A Strategic Workflow for Benchmarking the Anti-Inflammatory Profile of a Novel Imidazole Derivative: 4-Cyclopropyl-2-methyl-1h-imidazole
As the landscape of immunomodulatory therapeutics continues to expand, the rigorous and systematic evaluation of novel chemical entities is paramount. This guide outlines a comprehensive benchmarking strategy for a promising, yet under-characterized molecule, 4-Cyclopropyl-2-methyl-1h-imidazole. Our approach as Senior Application Scientists is not to merely present data, but to construct a logical, self-validating experimental narrative. This workflow is designed for researchers, scientists, and drug development professionals to not only assess the anti-inflammatory potential of this specific compound but also to serve as a template for the evaluation of other novel agents.
The core of our strategy is a tiered, comparative analysis against well-established anti-inflammatory drugs. This allows for the contextualization of the compound's potency and mechanism of action. We will progress from broad phenotypic screens to more focused mechanistic studies, culminating in a standard in vivo model of acute inflammation.
Selection of Comparator Compounds: Establishing a Multi-Faceted Benchmark
To accurately position 4-Cyclopropyl-2-methyl-1h-imidazole within the anti-inflammatory drug space, a carefully selected panel of reference compounds is essential. We have chosen the following benchmarks to represent different mechanisms of action:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a classic benchmark for NSAIDs.
-
Celecoxib: A selective COX-2 inhibitor, which will help to determine if our test compound has any selectivity towards the inducible isoform of COX.
-
Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory effects, acting through the glucocorticoid receptor to regulate gene expression. This will serve as a high-potency, broad-spectrum comparator.
Tier 1: In Vitro Primary Screening - Gauging Broad Anti-Inflammatory Activity
Our initial in vitro assessment will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This system provides a robust and reproducible platform to screen for inhibition of key inflammatory mediators.
-
Cell Culture: RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are pre-treated for 1 hour with varying concentrations of 4-Cyclopropyl-2-methyl-1h-imidazole, Indomethacin, Celecoxib, or Dexamethasone.
-
Inflammatory Challenge: Inflammation is induced by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubating for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B. The absorbance is measured at 540 nm, and the concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability (MTT Assay): To ensure that the observed inhibitory effects are not due to cytotoxicity, a parallel plate is treated with the compounds and cell viability is assessed using the MTT assay.
| Compound | NO Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) |
| 4-Cyclopropyl-2-methyl-1h-imidazole | 12.5 | 15.2 | 18.9 |
| Indomethacin | 25.8 | > 50 | > 50 |
| Celecoxib | 30.1 | > 50 | > 50 |
| Dexamethasone | 5.6 | 2.1 | 1.5 |
This hypothetical data suggests that 4-Cyclopropyl-2-methyl-1h-imidazole possesses potent inhibitory activity against NO and pro-inflammatory cytokines, outperforming the selected NSAIDs in this assay.
Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action
Based on the promising results from the primary screen, the next logical step is to investigate the potential mechanisms through which 4-Cyclopropyl-2-methyl-1h-imidazole exerts its anti-inflammatory effects. We will focus on two key pathways: the COX enzymes and the NF-κB/MAPK signaling cascades.
A commercially available COX fluorescent inhibitor screening assay kit can be used to determine the selectivity of the compound. The assay measures the peroxidase activity of COX-1 and COX-2. The fluorescence of resorufin, a product of the peroxidase reaction, is measured to determine the enzyme's activity.
-
Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with the test compound and LPS as described in the primary screening protocol.
-
Protein Extraction: After a shorter incubation period (e.g., 30-60 minutes for MAPK, 1-2 hours for NF-κB), cells are lysed to extract total protein.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), and p38, JNK, and ERK (for MAPKs).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Tier 3: In Vivo Validation - Assessing Efficacy in a Living System
To translate our in vitro findings into a more physiologically relevant context, we will employ the carrageenan-induced paw edema model in rodents, a classic model of acute inflammation.
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week before the experiment.
-
Compound Administration: Animals are divided into groups and orally administered with the vehicle, 4-Cyclopropyl-2-methyl-1h-imidazole (e.g., 10, 30, 100 mg/kg), or Indomethacin (10 mg/kg) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
| Treatment Group | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle | 0% | 0% | 0% | 0% |
| 4-Cyclopropyl-2-methyl-1h-imidazole (30 mg/kg) | 25% | 40% | 55% | 60% |
| Indomethacin (10 mg/kg) | 30% | 45% | 60% | 65% |
This hypothetical data demonstrates that 4-Cyclopropyl-2-methyl-1h-imidazole exhibits significant anti-inflammatory activity in vivo, comparable to the standard drug Indomethacin.
Overall Experimental Workflow
Caption: Tiered workflow for benchmarking a novel anti-inflammatory compound.
Conclusion
This guide provides a robust and logical framework for the comprehensive benchmarking of 4-Cyclopropyl-2-methyl-1h-imidazole's anti-inflammatory properties. By employing a tiered approach with well-established in vitro and in vivo models and comparing its performance against standard drugs, we can effectively ascertain its therapeutic potential. The hypothetical data presented herein illustrates a promising profile for this novel imidazole derivative, warranting further investigation and development. This systematic approach ensures scientific rigor and provides a clear path forward for the evaluation of new chemical entities in the field of inflammation research.
References
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Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
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Kawai, T., & Akira, S. (2007). Signaling to NF-κB by Toll-like receptors. Trends in molecular medicine, 13(11), 460-469. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
A Comparative Guide to the Cytotoxicity of Imidazole-Based Compounds for Drug Discovery
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel anticancer drugs.[3][4][5] This guide provides a comparative analysis of the cytotoxicity of imidazole derivatives, moving from the conceptual framework of a specific molecule, 4-Cyclopropyl-2-methyl-1h-imidazole, to a broader examination of its analogs as documented in recent literature. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential, present standardized protocols for key cytotoxicity assays, and offer insights into the mechanistic pathways these compounds may influence. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of imidazole-based compounds.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a wide array of biologically active molecules.[1][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities, allows it to interact with a diverse range of biological targets, including enzymes and DNA.[3] This versatility has led to the development of numerous imidazole-containing drugs with anticancer, antifungal, antibacterial, and antiviral properties.[2]
In oncology, imidazole derivatives have been shown to modulate various targets critical to cancer cell survival and proliferation, such as microtubules, protein kinases, and histone deacetylases.[2] The development of new anticancer agents is a perpetual need, driven by challenges like drug resistance and the demand for more selective, less toxic therapies.[5] Therefore, synthesizing and evaluating novel imidazole analogs is a highly active area of research. A critical step in this process is the assessment of cytotoxicity—the ability of a compound to kill cells. Cytotoxicity screening is fundamental to early-stage drug discovery, providing the initial data on a compound's potency and its therapeutic window.[6][7]
This guide uses 4-Cyclopropyl-2-methyl-1h-imidazole as a representative starting point to explore how structural modifications to the core imidazole scaffold influence cytotoxic activity. By comparing various analogs, we can elucidate key structure-activity relationships that inform the rational design of next-generation anticancer therapeutics.
Principles of In Vitro Cytotoxicity Assessment
Evaluating the cytotoxic potential of novel compounds requires robust and reproducible experimental methods.[8] In vitro cytotoxicity assays are indispensable tools that measure various indicators of cell health, from membrane integrity to metabolic activity.[6][9] Two of the most widely adopted methods are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11][12] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[13] This method is a reliable indicator of cell viability and proliferation.[10][11]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15][16] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14][15] The amount of color formed is proportional to the number of lysed, or dead, cells.[14]
Experimental Methodologies
The trustworthiness of any comparative study rests on the integrity of its experimental protocols. The following sections provide detailed, step-by-step workflows for the MTT and LDH assays, representing best practices in the field.
MTT Cell Viability Assay Protocol
This protocol is designed to assess the effect of imidazole compounds on cell viability by measuring mitochondrial metabolic activity.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[12] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazole analogs) and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., medium with 0.1% DMSO).
-
Exposure: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10][13]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.[12][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Final Incubation: Leave the plate at room temperature in the dark for at least 2 hours (or overnight at 37°C) to ensure complete solubilization.[10][12]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11][13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
LDH Cytotoxicity Assay Protocol
This protocol is designed to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Workflow Diagram: LDH Assay
Caption: Conceptual pathways for imidazole-induced cytotoxicity.
Studies have shown that certain imidazole derivatives can induce apoptosis by modulating the levels of key regulatory proteins like BCL-2 (anti-apoptotic) and promoting cell cycle arrest at the G2/M phase. [18]Others have been identified as inhibitors of crucial signaling kinases like EGFR and HER2, which are often overactive in cancer. [18]The ability to disrupt multiple pathways is a hallmark of many effective anticancer agents.
Conclusion and Future Perspectives
The imidazole scaffold remains a highly valuable template for the development of novel anticancer agents. This guide demonstrates that systematic structural modifications can profoundly impact cytotoxic activity. The collective evidence from various analogs suggests that the hypothetical cytotoxicity of 4-Cyclopropyl-2-methyl-1h-imidazole would likely be influenced positively by its 2-methyl substituent. Key takeaways from the broader class of compounds include the potency-enhancing effects of halogen and electron-withdrawing group substitutions on associated phenyl rings.
Future research should focus on the direct synthesis and evaluation of 4-Cyclopropyl-2-methyl-1h-imidazole and its close analogs to confirm these SAR predictions. Mechanistic studies are needed to identify their precise molecular targets and to understand the role of the cyclopropyl moiety in target engagement and overall pharmacological profile. By combining rational design, robust screening protocols, and in-depth mechanistic investigation, the full therapeutic potential of this promising class of compounds can be realized.
References
- Al-Warhi, T., et al. (2025).
- Rastegari, B., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology.
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- Abcam. (n.d.). MTT assay protocol. Abcam.
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- Al-Ghamdi, K. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
- PMC - NIH. (n.d.). Imidazoles as potential anticancer agents.
- El-Gendy, A. A., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences.
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- Merck Millipore. (n.d.).
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- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
